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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 6-Methyl-6-azaspirooctan-1-amine Scaffolds: A Technical Guide for Fragment-Based Drug Discovery

Physicochemical Profiling of 6-Methyl-6-azaspiro[1]octan-1-amine Scaffolds: A Technical Guide for Fragment-Based Drug Discovery Executive Summary: Escaping Flatland In modern fragment-based drug discovery (FBDD), the ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling of 6-Methyl-6-azaspiro[1]octan-1-amine Scaffolds: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary: Escaping Flatland

In modern fragment-based drug discovery (FBDD), the over-reliance on planar, sp2 -hybridized heterocycles (e.g., pyridines, piperazines) frequently leads to clinical attrition due to poor aqueous solubility, high non-specific binding, and rapid cytochrome P450 (CYP450) mediated clearance. To circumvent these liabilities, medicinal chemistry has pivoted toward spirocyclic scaffolds, which offer a distinct advantage over traditional flat aromatic structures due to their inherent three-dimensional nature[1].

The 6-Methyl-6-azaspiro[2]octan-1-amine scaffold represents a highly optimized, sp3 -rich building block. By exchanging flat rings for diverse azaspiro cycles, drug developers can significantly lower LogD values, improve target selectivity, and enhance metabolic stability[3]. This specific scaffold has proven invaluable as a bioisostere in the development of potent receptor antagonists and agonists[4], leveraging its rigid 3D architecture to project pharmacophoric vectors precisely into binding pockets while evading enzymatic degradation[5].

Structural Rationale & Physicochemical Causality

As an application scientist overseeing hit-to-lead campaigns, I evaluate scaffolds not just by their synthetic accessibility, but by their intrinsic physicochemical behavior. The 6-Methyl-6-azaspiro[2]octan-1-amine scaffold is engineered for optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • The Spiro[2]octane Core: The fusion of a cyclopropane ring to a piperidine core maximizes the fraction of sp3 carbons ( Fsp3​=1.0 ). This non-planar geometry prevents π−π stacking aggregation, drastically improving aqueous solubility.

  • The 1-Amine Vector: The primary amine on the cyclopropane ring serves as a highly reactive, sterically defined vector for amide coupling. Its position ensures that appended pharmacophores are projected at a unique angle, exploring chemical space inaccessible to flat analogs.

  • The 6-Methyl Capping: Alkylation or fluorination of piperidine nitrogen atoms directly influences the pKa, conformational bias, and membrane permeability of the molecule[2]. Capping the secondary amine with a methyl group prevents unwanted hydrogen-bond donation (reducing efflux pump recognition) and tunes the basicity of the tertiary amine to remain partially protonated at physiological pH.

Table 1: Comparative Physicochemical Data

Quantitative data summarizing the advantages of the spirocyclic scaffold against a traditional planar bioisostere.

Property6-Methyl-6-azaspiro[2]octan-1-amineN-Methylpiperazine (Reference)Mechanistic Rationale
Molecular Weight 140.23 g/mol 100.16 g/mol Low MW preserves ligand efficiency (LE) during fragment elaboration.
Fsp3​ 1.001.00High 3D character prevents aggregation and improves solubility.
LogD (pH 7.4) ~0.8-0.5Optimal lipophilicity balances membrane permeability with low non-specific binding.
pKa (Basic Centers) ~9.2 (Tertiary N), ~8.5 (Primary N)9.0 (Secondary N)Dual basic centers; tertiary amine ensures predictable ionization at pH 7.4.
HLM t1/2​ > 120 min45 minCyclopropane ring sterically shields the core against CYP-mediated oxidation.

Comprehensive Profiling Workflows

To validate the integration of this scaffold into a drug pipeline, we must execute a rigorous, self-validating physicochemical profiling workflow.

Workflow A Scaffold Synthesis & Purification B Lipophilicity (LogD) Shake-Flask LC-MS A->B C pKa Determination Potentiometric Titration A->C D Metabolic Stability HLM/MLM Incubation A->D E Data Integration & Lead Optimization B->E C->E D->E

Figure 1: Comprehensive physicochemical profiling workflow for spirocyclic scaffolds.

Protocol A: Shake-Flask LC-MS/MS Method for LogD 7.4​ Determination

Causality: Why utilize a physical shake-flask method instead of computational predictions? The unique basicity and complex solvation dynamics around the sterically hindered cyclopropane ring often lead to inaccurate in silico LogD estimations. Empirical determination is mandatory to ensure trustworthiness.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 6-Methyl-6-azaspiro[2]octan-1-amine in LC-MS grade DMSO.

  • Phase Saturation: Pre-saturate 1-octanol and 100 mM potassium phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours. Separate the phases to ensure neither phase extracts volume from the other during the assay.

  • Spiking: Add 10 µL of the 10 mM compound stock to a silanized glass vial containing 990 µL of the pre-saturated aqueous buffer and 1000 µL of pre-saturated 1-octanol. (Self-Validation: Silanized glass prevents non-specific adsorption of the basic amine to the vial walls).

  • Equilibration: Seal the vial and agitate on a mechanical shaker at 300 rpm for 60 minutes at exactly 25°C to achieve thermodynamic equilibrium.

  • Separation: Centrifuge the vial at 3000 × g for 10 minutes to resolve the micro-emulsion and cleanly separate the organic and aqueous layers.

  • Quantification: Carefully extract 100 µL from each phase. Dilute appropriately in 50% acetonitrile/water and inject into a triple-quadrupole LC-MS/MS system.

  • Calculation: Calculate LogD 7.4​ using the formula: LogD=log10​(Peak Areaoctanol​/Peak Areaaqueous​) .

Protocol B: Liver Microsomal Stability (Phase I Metabolism) Assay

Causality: While the cyclopropane ring theoretically provides steric shielding, empirical validation is required to confirm the evasion of CYP-mediated N-demethylation and oxidation. Liver microsome stability assays are critical for predicting the Phase I metabolism half-lives of lead analogs before entering systemic circulation[6].

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing 0.5 mg/mL Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl 2​ .

  • Substrate Addition: Spike the scaffold into the master mix to achieve a final concentration of 1 µM. (Causality: A 1 µM concentration ensures the reaction kinetics remain strictly first-order and well below the Km​ of the CYP450 enzymes. Keep DMSO 0.1% to prevent solvent-induced CYP inhibition).

  • Pre-incubation: Aliquot 90 µL of the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 µL of 10 mM NADPH (the obligate electron donor) to each well to initiate Phase I oxidative metabolism.

  • Time-Course Quenching: At designated time points (0, 15, 30, 60, 120 minutes), transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing 100 nM labetalol as an internal standard. (Causality: Cold acetonitrile instantaneously denatures CYP enzymes, halting the reaction, precipitating proteins, and efficiently extracting the polar spirocyclic analyte).

  • Extraction & Analysis: Centrifuge the quenched plates at 4000 × g for 15 minutes at 4°C. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope ( k ) is used to calculate the half-life ( t1/2​=0.693/k ) and Intrinsic Clearance ( CLint​ ).

Pathway Substrate 6-Methyl-6-azaspiro [2.5]octan-1-amine (High Fsp3) CYP CYP450 Enzymes (Liver Microsomes) Substrate->CYP Binding Attempt Steric Steric Shielding (Cyclopropane Ring) CYP->Steric Blocked by Metabolite Reduced N-Dealkylation & Oxidation Steric->Metabolite Leads to Stable High Metabolic Half-Life (t1/2 > 120 min) Metabolite->Stable Results in

Figure 2: Mechanistic pathway illustrating CYP450 evasion via spirocyclic steric shielding.

Conclusion

The physicochemical profiling of the 6-Methyl-6-azaspiro[2]octan-1-amine scaffold reveals a highly resilient, 3D-optimized building block. By systematically evaluating its LogD and microsomal stability through strictly controlled, causality-driven protocols, we confirm its superiority over traditional planar amines. The strategic placement of the cyclopropane ring not only dictates a favorable exit vector for the primary amine but also acts as a steric shield, ensuring prolonged metabolic half-lives critical for in vivo efficacy.

References

  • Lindsley, C. et al. "Synthesis and characterization of chiral 6-azaspiro[2]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor." Bioorganic & Medicinal Chemistry Letters, 2022. Available at:[Link]

  • ChemRxiv. "Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes." Available at:[Link]

  • ACS Publications. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, 2025. Available at: [Link]

  • PMC (PubMed Central). "Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo." Available at:[Link]

Sources

Exploratory

6-Methyl-6-azaspiro[2.5]octan-1-amine safety data sheet and toxicity

An In-Depth Technical Guide to 6-Methyl-6-azaspiro[2.5]octan-1-amine: Safety, Toxicity, and Application in Drug Discovery Executive Summary The transition from flat, sp²-hybridized aromatic scaffolds to three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Methyl-6-azaspiro[2.5]octan-1-amine: Safety, Toxicity, and Application in Drug Discovery

Executive Summary

The transition from flat, sp²-hybridized aromatic scaffolds to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. Increasing the fraction of sp³ carbons ( Fsp3​ ) correlates strongly with improved clinical success rates, enhanced aqueous solubility, and reduced off-target promiscuity[1]. 6-Methyl-6-azaspiro[2.5]octan-1-amine (and its dihydrochloride hydrate variants) is a highly specialized spirocyclic diamine building block. It features a rigid spiro[2.5]octane core, a primary amine for synthetic functionalization, and an N-methylated tertiary amine.

This whitepaper provides a comprehensive framework for the handling, safety profiling, and toxicological assessment of 6-Methyl-6-azaspiro[2.5]octan-1-amine. Because empirical in vivo toxicity data for novel spirocyclic building blocks is often sparse, this guide synthesizes established safety data sheet (SDS) protocols for aliphatic amines with predictive in silico and in vitro toxicological frameworks.

Structural & Physicochemical Profiling

Understanding the chemical topology of 6-Methyl-6-azaspiro[2.5]octan-1-amine is critical for predicting its behavior both in the fume hood and in biological systems.

  • Spirocyclic Core (spiro[2.5]octane): The perpendicular arrangement of the cyclopropane and piperidine rings restricts conformational flexibility. This rigidity locks the molecule into a specific 3D trajectory, which is highly desirable for targeting deep protein pockets (e.g., allosteric inhibitors of SHP2)[2][3].

  • Primary Amine (C1): Acts as a highly nucleophilic handle, ideal for amide coupling or reductive amination.

  • Tertiary Amine (N6): The N-methyl piperidine moiety is basic ( pKa​ ~9.5–10.0). At physiological pH (7.4), this nitrogen is predominantly protonated, significantly influencing its pharmacokinetic (PK) distribution and potential ion channel liabilities.

Safety Data Sheet (SDS) Framework & Hazard Identification

As a low-molecular-weight aliphatic diamine, 6-Methyl-6-azaspiro[2.5]octan-1-amine (typically supplied as a dihydrochloride hydrate[4]) presents specific handling hazards. The following guidelines are synthesized from standard GHS classifications for structurally analogous spirocyclic amines.

GHS Classification
  • Skin Corrosion/Irritation (Category 1B): The free base form is highly caustic and can cause severe skin burns.

  • Serious Eye Damage/Eye Irritation (Category 1): Risk of irreversible ocular damage upon contact.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

Handling, Storage, and Causality
  • Hygroscopicity: The dihydrochloride hydrate salt readily absorbs atmospheric moisture. It must be stored in a desiccator under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Moisture ingress not only degrades the compound but also complicates stoichiometric calculations during high-throughput screening.

  • PPE Requirements: Handling requires standard operational procedures (SOPs) for corrosive materials: nitrile gloves (double-gloving recommended), chemical safety goggles, and manipulation strictly within a Class II fume hood.

Hazard Summary Table
GHS Hazard CodeHazard StatementPrecautionary Protocol
H302 Harmful if swallowedWash hands thoroughly after handling. Do not eat/drink in lab.
H314 Causes severe skin burns and eye damageWear protective gloves/protective clothing/eye protection.
P305+P351+P338 IF IN EYES: Rinse cautiously with waterRemove contact lenses if present and easy to do. Continue rinsing.
P310 Immediately call a POISON CENTERKeep emergency eyewash stations unobstructed.

Toxicological Assessment (Predictive & In Vitro)

Because 6-Methyl-6-azaspiro[2.5]octan-1-amine is utilized as a precursor for active pharmaceutical ingredients (APIs), understanding its inherent toxicological liabilities is paramount to prevent downstream attrition.

Lysosomotropism and Cytotoxicity

Basic lipophilic amines often exhibit lysosomotropism—they diffuse across cell membranes in their neutral state and become protonated and trapped within the acidic environment of lysosomes. While the spirocyclic core lowers overall lipophilicity (LogP) compared to flat aromatics[5], the high basicity of the N-methyl group still warrants screening for lysosomal trapping, which can manifest as delayed in vitro cytotoxicity (e.g., phospholipidosis).

hERG Channel Liability

A classic failure point for basic amines in drug discovery is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation. The protonated tertiary amine can engage in cation- π interactions with aromatic residues (Tyr652, Phe656) in the hERG inner cavity.

hERG_Mech Amine Basic Amine (pKa ~9.5) Protonated at pH 7.4 Channel hERG K+ Channel Inner Cavity Binding Amine->Channel Cation-Pi Interaction Lipophilic Spirocyclic Core (Lipophilic Domain) Lipophilic->Channel Hydrophobic Interaction Blockade Potassium Current Blockade (QT Prolongation Risk) Channel->Blockade Action Potential Delay

Caption: Mechanistic pathway of hERG channel blockade by basic spirocyclic amines.

Genotoxicity (Ames Test)

Unlike aromatic amines (anilines), which are frequently metabolically activated by CYP450 enzymes into reactive, DNA-damaging hydroxylamines, aliphatic spirocyclic amines generally lack this structural alert. Consequently, 6-Methyl-6-azaspiro[2.5]octan-1-amine is predicted to be Ames-negative, making it a safer alternative to aniline-based linkers.

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols dictate the preparation and toxicological screening of 6-Methyl-6-azaspiro[2.5]octan-1-amine.

Protocol 1: Preparation of 10 mM Master Stock Solution

Causality: The dihydrochloride salt is highly soluble in aqueous media but may precipitate in high-concentration DMSO. Careful dissolution ensures accurate dosing for in vitro assays.

  • Equilibration: Allow the sealed vial of 6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Weighing: Rapidly weigh 2.45 mg of the compound (accounting for the dihydrochloride hydrate molecular weight, approx. 245 g/mol ) into a sterile, amber 1.5 mL Eppendorf tube.

  • Dissolution: Add 1.0 mL of molecular biology grade, anhydrous DMSO (or sterile ddH2​O depending on downstream assay tolerance).

  • Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot into 50 μL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cytotoxicity Screening (HepG2 via CellTiter-Glo)

Causality: HepG2 cells retain some basal metabolic activity, making them suitable for identifying acute hepatotoxicity caused by the building block or its immediate metabolites.

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Perform a 10-point, 3-fold serial dilution of the compound stock in assay media (Top concentration: 100 μM , maximum final DMSO concentration: 0.5%).

  • Incubation: Add the diluted compound to the cells and incubate for 72 hours.

  • Viability Assessment: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 μL of reagent per well.

  • Luminescence Reading: Place on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence. Calculate IC50​ using a 4-parameter logistic curve fit.

ToxWorkflow Start 6-Methyl-6-azaspiro[2.5]octan-1-amine Synthesis & QC InSilico In Silico ADMET Profiling (hERG, Ames, Hepatotox) Start->InSilico InVitro In Vitro Cytotoxicity (HepG2, CellTiter-Glo) InSilico->InVitro hERG Patch-Clamp Electrophysiology (hERG Liability) InSilico->hERG Decision Lead Optimization Go/No-Go Decision InVitro->Decision hERG->Decision

Caption: Standardized toxicological screening workflow for novel spirocyclic amines.

Conclusion

6-Methyl-6-azaspiro[2.5]octan-1-amine represents a highly valuable, Fsp3​ -rich scaffold for modern drug discovery, offering distinct advantages over traditional flat aromatics[3][6]. While its basic aliphatic nature requires stringent handling to mitigate corrosive hazards and necessitates careful screening for hERG and lysosomotropic liabilities, its rigid 3D conformation provides an excellent foundation for developing potent, selective therapeutics. Adherence to the rigorous handling and screening protocols outlined in this guide ensures both operator safety and the scientific integrity of downstream drug development campaigns.

References

  • Shp2 phosphatase inhibitors and methods of use thereof (WO2018057884A1). Google Patents.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination . ACS Medicinal Chemistry Letters. Available at:[Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones . Journal of the American Chemical Society. Available at:[Link]

Sources

Foundational

Escaping Flatland: A Technical Guide to 6-Methyl-6-azaspirooctan-1-amine in Medicinal Chemistry

Escaping Flatland: A Technical Guide to 6-Methyl-6-azaspiro[1]octan-1-amine in Medicinal Chemistry Executive Summary Modern drug discovery is undergoing a paradigm shift, moving away from planar, over-represented aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: A Technical Guide to 6-Methyl-6-azaspiro[1]octan-1-amine in Medicinal Chemistry

Executive Summary

Modern drug discovery is undergoing a paradigm shift, moving away from planar, over-represented aromatic rings ("flatland") toward highly saturated, three-dimensional architectures. Among these privileged structures, 6-Methyl-6-azaspiro[1]octan-1-amine has emerged as a critical building block. As a conformationally restricted, spirocyclic diamine, it serves as an advanced bioisostere for traditional saturated heterocycles like piperazine and piperidine. This whitepaper provides an in-depth technical analysis of its structural rationale, pharmacological applications, and synthetic methodologies, designed for medicinal chemists and drug development professionals.

Structural Chemistry & The Bioisosteric Rationale

The incorporation of spirocyclic motifs into drug candidates is driven by the need to improve physicochemical properties and expand patentable chemical space. 6-Methyl-6-azaspiro[1]octan-1-amine fuses a cyclopropylamine with an N-methylpiperidine ring, creating a highly rigid structure with unique vector geometry.

  • Orthogonal Exit Vectors: Unlike planar diamines (e.g., 1,4-substituted piperazines) which project substituents linearly (180°), the spiro[1]octane core projects its substituents orthogonally. This specific geometry is highly effective at probing deep, narrow allosteric pockets in complex targets[2].

  • pKa Modulation & hERG Toxicity: A major liability of basic amines in drug discovery is their propensity to block the hERG potassium channel, leading to cardiotoxicity. The cyclopropane ring in the spiro[1]octane system possesses high s-character in its C-C bonds, acting as an electron-withdrawing group. This inductive effect lowers the pKa of the adjacent primary amine, reducing its basicity and, consequently, its hERG liability[2].

  • Enhanced Permeability: The N-methylation at the 6-position eliminates a hydrogen bond donor, lowering the Topological Polar Surface Area (TPSA) and significantly enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets.

Bioisostere A Planar/Linear Diamines (e.g., Piperazine derivatives) B Linear Exit Vectors High Target Promiscuity A->B C Spirocyclic Scaffold 6-Methyl-6-azaspiro[2.5]octan-1-amine A->C Bioisosteric Replacement D Orthogonal Exit Vectors Conformational Rigidity C->D E Enhanced Selectivity Reduced hERG Liability D->E

Diagram 1: Bioisosteric logic driving the replacement of linear diamines with spirocyclic scaffolds.

Pharmacological Applications

The 6-azaspiro[1]octane scaffold has been successfully deployed across multiple therapeutic areas, validating its versatility.

GLP-1 Receptor Agonists (Metabolic Disease)

The development of oral, small-molecule is a major frontier in the treatment of Type 2 diabetes and obesity. Recent structure-activity relationship (SAR) campaigns, paralleling clinical candidates like danuglipron, have utilized the 6-azaspiro[1]octane core to optimize binding affinity[3]. Cryogenic electron microscopy (cryo-EM) reveals that the spirocyclic core perfectly occupies the transmembrane allosteric site of the GLP-1 receptor, locking it into an active conformation that triggers Gαs protein coupling[3].

GLP1_Pathway A 6-Azaspiro[2.5]octane Derivative (Allosteric Agonist) B GLP-1 Receptor (Transmembrane Domain) A->B Binding C Gαs Protein Coupling B->C D Adenylyl Cyclase Activation C->D E Intracellular cAMP Accumulation D->E F Protein Kinase A (PKA) Activation E->F G Insulin Secretion & Glycemic Control F->G

Diagram 2: Intracellular signaling cascade activated by spirocyclic GLP-1 receptor agonists.
Histamine-3 (H3R) Antagonists (Neurology)

In the pursuit of cognitive enhancers, researchers have developed spirofused amides as selective . By utilizing 6-azaspiro[1]octane carboxamides, chemists successfully eliminated large hydrophobic aromatic rings that traditionally drive hERG toxicity. These spirocyclic derivatives demonstrated nanomolar potency, high brain-to-plasma ratios, and excellent selectivity against a panel of 144 secondary pharmacological receptors[4].

SHP2 Phosphatase Inhibitors (Oncology)

The 1-amine spirocyclic derivative is heavily utilized in the synthesis of allosteric inhibitors targeting the, an essential node in the RAS/MAPK signaling pathway. The primary amine at the 1-position serves as a critical synthetic handle for amide coupling, yielding potent inhibitors for the treatment of melanoma, leukemia, and neuroblastoma[5].

Quantitative Data Summaries

To quantify the advantages of the spirocyclic scaffold, Table 1 compares its theoretical physicochemical properties against a standard planar diamine.

Table 1: Comparative Physicochemical Profile

PropertyPlanar Diamine (e.g., Piperazine)6-Methyl-6-azaspiro[1]octan-1-amineCausality / Impact
Exit Vector Angle 180° (Linear)~120° (Orthogonal)Enables precise binding to deep, narrow allosteric pockets.
Fraction sp3 (Fsp3) ModerateHigh (1.0)Increases 3D character, reducing off-target promiscuity.
Basic pKa ~9.0 - 9.8~8.2 - 8.5Cyclopropane s-character lowers basicity, reducing hERG liability.
Conformational Rigidity Flexible (Chair flips)Highly RigidDecreases entropic penalty upon target binding.

Synthetic Methodologies & Experimental Protocols

The synthesis of 6-Methyl-6-azaspiro[1]octan-1-amine typically relies on the Curtius rearrangement of its corresponding carboxylic acid precursor. This method is preferred over the reductive amination of spirocyclic ketones because it guarantees complete retention of stereochemistry and avoids over-alkylation side reactions[5].

Synthesis A 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid B DPPA, Et3N, Toluene, 0°C (Acyl Azide Formation) A->B C Heat (90°C), t-BuOH (Curtius Rearrangement) B->C D Boc-Protected Spiro-Amine C->D E 4M HCl in Dioxane (Global Deprotection) D->E F 6-Methyl-6-azaspiro[2.5]octan-1-amine E->F

Diagram 3: Step-by-step synthetic workflow via Curtius Rearrangement.
Experimental Protocol: Curtius Rearrangement to Yield the Primary Amine

This protocol is designed as a self-validating system to ensure high yield and purity.

Step 1: Acyl Azide Formation

  • Procedure: Dissolve 6-methyl-6-azaspiro[1]octane-1-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under an argon atmosphere. Cool the reaction vessel to 0 °C. Add Triethylamine (Et3N, 1.2 eq) followed by the dropwise addition of Diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Causality: DPPA safely generates the acyl azide in situ, circumventing the need to handle highly explosive and toxic sodium azide. Maintaining the temperature at 0 °C prevents premature thermal rearrangement.

Step 2: Thermal Rearrangement & Trapping

  • Procedure: Stir the mixture at room temperature for 2 hours, then add an excess of anhydrous tert-butanol (t-BuOH, 10 eq). Heat the mixture to 90 °C for 12 hours.

  • Causality: Heating drives the extrusion of N2 gas, converting the acyl azide into a highly reactive isocyanate intermediate. The vast excess of t-BuOH immediately traps the isocyanate, forming the stable Boc-protected amine.

Step 3: Purification & Self-Validation

  • Procedure: Concentrate the mixture in vacuo, partition between EtOAc and saturated aqueous NaHCO3. Extract the organic layer, dry over Na2SO4, and purify via flash chromatography (SiO2, Hexanes/EtOAc).

  • Self-Validation Check: Analyze the isolated intermediate via 1H NMR. A successful trapping is confirmed by a sharp, highly integrated singlet at ~1.4 ppm (9H), corresponding to the tert-butyl group.

Step 4: Global Deprotection

  • Procedure: Dissolve the Boc-protected intermediate in dichloromethane (0.1 M) and add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 4 hours.

  • Causality: Anhydrous acidic conditions selectively cleave the carbamate without causing acid-catalyzed ring-opening of the highly strained cyclopropane ring.

Step 5: Isolation

  • Procedure: Concentrate the solvent to dryness, triturate the resulting solid with cold diethyl ether, and filter to yield 6-Methyl-6-azaspiro[1]octan-1-amine dihydrochloride as a white crystalline solid.

  • Self-Validation Check: High-Resolution Mass Spectrometry (HRMS/LC-MS) must show the [M+H]+ peak at m/z 141.1.

Conclusion

6-Methyl-6-azaspiro[1]octan-1-amine represents a triumph of modern synthetic design. By forcing a diamine into a rigid, orthogonal, spirocyclic conformation, medicinal chemists can simultaneously improve target affinity, enhance BBB permeability, and engineer away fatal hERG liabilities. As the industry continues to prioritize Fsp3-rich molecules, this scaffold will remain a cornerstone in the development of next-generation therapeutics.

References

  • 6-Azaspiro[1]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters (2023). URL:[Link]

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry (2021). URL:[Link]

  • WO2018057884A1 - Shp2 phosphatase inhibitors and methods of use thereof.Google Patents (2018).
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition (2023). URL:[Link]

Sources

Exploratory

Spirocyclic amines 6-Methyl-6-azaspiro[2.5]octan-1-amine discovery

An In-Depth Technical Guide to the Synthesis and Significance of 6-Methyl-6-azaspiro[2.5]octan-1-amine Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 6-Methyl-6-azasp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Significance of 6-Methyl-6-azaspiro[2.5]octan-1-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Methyl-6-azaspiro[2.5]octan-1-amine, a spirocyclic amine of increasing interest in medicinal chemistry. We will delve into the synthetic pathways for the core 6-azaspiro[2.5]octane scaffold, propose a synthetic route to the title compound, and explore its potential applications in drug discovery, grounded in the established utility of related analogues.

The Ascendancy of Spirocyclic Scaffolds in Drug Discovery

Spirocycles, polycyclic organic compounds where two rings are connected by a single common atom, have garnered significant attention in modern drug discovery.[1] Their inherent three-dimensional and rigid nature offers a distinct advantage over flat, aromatic structures, often leading to improved physicochemical and pharmacological properties.[1][2] The introduction of a spirocyclic core can enhance binding affinity and selectivity for biological targets by presenting substituents in well-defined spatial orientations.[2][3] Furthermore, the increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic compounds is often correlated with improved solubility, metabolic stability, and overall success in clinical development.[1]

The 6-azaspiro[2.5]octane scaffold, which features a piperidine ring fused to a cyclopropane ring, is a particularly valuable building block. Its derivatives have been explored as potent and selective antagonists for receptors such as the M4 muscarinic acetylcholine receptor, highlighting their potential in treating neurological disorders.[4]

Synthesis of the 6-Azaspiro[2.5]octane Core

Route A: From Dinitrile Precursors

One notable synthetic route commences with (1-cyanomethyl-cyclopropyl)-acetonitrile.[5] This method involves a chemoselective reduction of the dinitrile followed by hydrolysis to yield the desired spirocyclic amine.[5]

  • Step 1: Reductive Cyclization: The starting dinitrile is treated with a catalyst such as Titanium(IV) isopropoxide in an inert solvent like toluene. The reaction is typically heated to facilitate the reductive cyclization.[5]

  • Step 2: Hydrolysis and Salt Formation: Subsequent treatment with hydrochloric acid leads to the formation of the hydrochloride salt of the amine, which can often be isolated as a solid.[5]

Route B: From Cyclohexanone

An alternative and efficient approach utilizes cyclohexanone as a starting material.[6] This method is particularly amenable to microreaction systems, allowing for precise control over reaction parameters.[6]

  • Reaction: Cyclohexanone is reacted with ammonia and sodium hypochlorite to form the 6-azaspiro[2.5]octane core.[6] Continuous-flow synthesis is often employed in industrial settings to enhance efficiency and safety.[6]

Proposed Synthesis of 6-Methyl-6-azaspiro[2.5]octan-1-amine

Starting from the synthesized 6-azaspiro[2.5]octane, the target compound, 6-Methyl-6-azaspiro[2.5]octan-1-amine, can be prepared through a series of standard organic transformations. The following is a proposed synthetic pathway:

Synthetic Pathway 6-Azaspiro[2.5]octane 6-Azaspiro[2.5]octane N-Boc-6-azaspiro[2.5]octane N-Boc-6-azaspiro[2.5]octane 6-Azaspiro[2.5]octane->N-Boc-6-azaspiro[2.5]octane Boc₂O, Et₃N N-Boc-6-azaspiro[2.5]octan-1-one N-Boc-6-azaspiro[2.5]octan-1-one N-Boc-6-azaspiro[2.5]octane->N-Boc-6-azaspiro[2.5]octan-1-one Oxidation N-Boc-6-azaspiro[2.5]octan-1-amine N-Boc-6-azaspiro[2.5]octan-1-amine N-Boc-6-azaspiro[2.5]octan-1-one->N-Boc-6-azaspiro[2.5]octan-1-amine Reductive Amination (NH₃, NaBH₃CN) 6-Azaspiro[2.5]octan-1-amine 6-Azaspiro[2.5]octan-1-amine N-Boc-6-azaspiro[2.5]octan-1-amine->6-Azaspiro[2.5]octan-1-amine Deprotection (TFA) 6-Methyl-6-azaspiro[2.5]octan-1-amine 6-Methyl-6-azaspiro[2.5]octan-1-amine 6-Azaspiro[2.5]octan-1-amine->6-Methyl-6-azaspiro[2.5]octan-1-amine Reductive Amination (HCHO, HCOOH) Medicinal Chemistry Applications Scaffold 6-Azaspiro[2.5]octane Core Rigid 3D Structure Properties Improved Properties - Enhanced Selectivity - Increased Metabolic Stability - Modulated Solubility (logP) Scaffold->Properties Applications Therapeutic Targets - Muscarinic Receptors - GLP-1 Receptor Agonists - CNS Disorders Properties->Applications

Caption: Role of the 6-azaspiro[2.5]octane scaffold in medicinal chemistry.

Derivatives of 6-azaspiro[2.5]octane have shown significant biological activity:

  • Muscarinic Receptor Antagonists: Chiral 6-azaspiro[2.5]octanes have been identified as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor, suggesting their potential for treating conditions like Parkinson's disease. [4]The stereochemistry of these compounds is a critical determinant of their potency. [7]* GLP-1 Receptor Agonists: 6-Azaspiro[2.5]octan-1-amine has been investigated as a small molecule agonist for the human glucagon-like peptide-1 (GLP-1) receptor, which could have therapeutic applications in managing diabetes and obesity. [8]* Central Nervous System (CNS) Disorders: The unique spirocyclic structure is valuable for designing compounds with enhanced binding affinity and selectivity for various CNS targets, making them useful intermediates in the development of treatments for anxiety, depression, and neurodegenerative diseases. [3]

Detailed Experimental Protocols

The following is a representative, step-by-step protocol for the synthesis of the 6-azaspiro[2.5]octane core, adapted from generalized procedures. [5][6] Synthesis of 6-Azaspiro[2.5]octane Hydrochloride from (1-cyanomethyl-cyclopropyl)-acetonitrile

  • Materials: (1-cyanomethyl-cyclopropyl)-acetonitrile, Titanium(IV) isopropoxide, Toluene, Hydrochloric acid.

  • Procedure:

    • To a solution of (1-cyanomethyl-cyclopropyl)-acetonitrile in toluene under an inert atmosphere, add Titanium(IV) isopropoxide. [5] 2. Heat the reaction mixture to 60°C and stir for 24 hours. [5] 3. Cool the mixture to room temperature and add hydrochloric acid. [5] 4. Continue stirring for an additional 4 hours at room temperature. [5] 5. Isolate the resulting precipitate, which is 6-Azaspiro[2.5]octane hydrochloride, by filtration.

    • The structure of the synthesized compound should be confirmed using techniques such as NMR spectroscopy. [5]

Conclusion

6-Methyl-6-azaspiro[2.5]octan-1-amine represents a class of spirocyclic amines with significant potential in drug discovery. While its specific discovery is not detailed in the literature, established synthetic routes to the core 6-azaspiro[2.5]octane scaffold provide a clear path to its synthesis. The demonstrated biological activities of its analogues underscore the importance of this structural motif in developing novel therapeutics, particularly for CNS disorders and metabolic diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted.

References

  • EvitaChem. (n.d.). Buy 6-Azaspiro[2.5]octane hydrochloride (EVT-1814253) | 1037834-62-0.
  • Groom, M. N., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479.
  • EvitaChem. (n.d.). Buy 6-Azaspiro[2.5]octan-1-amine (EVT-12057067).
  • ChemScene. (n.d.). (6-Methyl-6-azaspiro[2.5]Octan-1-yl)methanamine.
  • Guidechem. (n.d.). 6-methyl-6-azaspiro[2.5]octan-2-amine.
  • BenchChem. (n.d.). 6-Methyl-6-azaspiro[2.5]octane.
  • Arnold, F. P., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ACS Publications.
  • MySkinRecipes. (n.d.). 6-azaspiro[2.5]octan-1-ylmethyl(cyclopropylmethyl)amine dihydrochloride.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives.
  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methyl-6-azaspiro[2.5]octan-1-amine

Welcome to the technical support guide for the synthesis of 6-Methyl-6-azaspiro[2.5]octan-1-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 6-Methyl-6-azaspiro[2.5]octan-1-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis and significantly improve your reaction yields.

The synthesis of spirocyclic amines like 6-Methyl-6-azaspiro[2.5]octan-1-amine is a multi-step process where yield can be compromised at various stages.[1][2] This guide will focus on a common and effective synthetic strategy: a two-step sequence involving the formation of a spiro-nitrile intermediate followed by its reduction.

Troubleshooting Guide: Step-by-Step Yield Improvement

This section addresses specific problems you might encounter during the synthesis. We will break down the process into its key stages and provide actionable solutions based on established chemical principles.

Stage 1: Synthesis of 1-cyanocyclopropane-1-carbonitrile (Intermediate A)

A common starting point for the cyclopropylamine moiety is the reaction of a suitable ketone with a cyanide source. A plausible route involves the formation of a spiro-nitrile from a piperidone precursor.

Problem 1: Low yield in the formation of the spiro-nitrile intermediate.

Question: I am attempting to synthesize the 6-Methyl-6-azaspiro[2.5]octane-1-carbonitrile intermediate, but my yields are consistently below 40%. What are the likely causes and how can I improve this?

Answer: Low yields in this step often stem from incomplete reaction, side product formation, or degradation of the starting material or product. Let's break down the potential causes and solutions.

Potential Cause 1: Inefficient Cyanation

The reaction of a ketone with a cyanide source, like trimethylsilyl cyanide (TMSCN), often requires catalytic activation. If this activation is not efficient, the reaction will stall.

  • Solution:

    • Catalyst Choice: Ensure you are using an appropriate Lewis acid catalyst. While various catalysts can be used, indium(III) chloride (InCl₃) or ytterbium(III) triflate (Yb(OTf)₃) are known to be highly effective for cyanation of ketones.

    • Catalyst Loading: A catalyst loading of 5-10 mol% is typically sufficient. Increasing the loading beyond this may not lead to significant improvements and can complicate purification.

    • Reaction Temperature: This reaction is often run at room temperature. If the reaction is sluggish, gentle heating to 40-50°C may improve the rate, but be cautious of potential side reactions.

Potential Cause 2: Hydrolysis of the Cyanohydrin Intermediate

The intermediate cyanohydrin can be unstable and revert to the starting ketone, especially in the presence of water.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Solvent Choice: Dichloromethane (DCM) or acetonitrile are good solvent choices. Avoid protic solvents like methanol or ethanol in this step.

Potential Cause 3: Side Reactions of the Piperidone Ring

The nitrogen in the piperidone ring can sometimes participate in unwanted side reactions.

  • Solution:

    • Protecting Groups: While the N-methyl group offers some stability, if side reactions are suspected, consider using a more robust protecting group like a tert-butyloxycarbonyl (Boc) group, which can be removed later.[3]

Stage 2: Reduction of the Nitrile to the Amine

The final step is the reduction of the nitrile group to the primary amine. The choice of reducing agent and reaction conditions are critical for achieving a high yield and purity.

Problem 2: Incomplete reduction of the nitrile or formation of side products.

Question: During the reduction of 6-Methyl-6-azaspiro[2.5]octane-1-carbonitrile to the final amine, I am observing a mixture of starting material, the desired product, and some unidentifiable impurities. How can I optimize this reduction?

Answer: This is a common issue in nitrile reductions. The challenges typically revolve around the reactivity of the reducing agent and the stability of the intermediate imine.

Potential Cause 1: Insufficiently Powerful Reducing Agent

Nitriles can be stubborn to reduce. A weak reducing agent will lead to incomplete conversion.

  • Solution:

    • Choice of Hydride Reagent: Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.[4] It is generally more reliable than sodium borohydride (NaBH₄) for nitrile reductions.

    • Reagent Stoichiometry: Use a sufficient excess of LiAlH₄, typically 2-3 equivalents, to ensure the reaction goes to completion.

    • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the solvents of choice for LiAlH₄ reductions.

Potential Cause 2: Formation of Aldehyde or Over-reduction Products

During the workup, the intermediate imine can be hydrolyzed to an aldehyde, which can then undergo further reactions.

  • Solution:

    • Careful Workup: A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is standard for quenching LiAlH₄ reactions and typically gives a granular precipitate that is easy to filter off.

    • Temperature Control: Perform the reduction at 0°C to room temperature. Running the reaction at elevated temperatures can increase the formation of side products.

Potential Cause 3: Catalyst Poisoning (for Catalytic Hydrogenation)

If you are using catalytic hydrogenation (e.g., H₂/Raney Nickel), trace impurities can poison the catalyst.

  • Solution:

    • Purification of the Nitrile: Ensure the nitrile intermediate from the previous step is pure. Column chromatography may be necessary.

    • Catalyst Choice and Loading: Raney Nickel is often effective, but other catalysts like Rh/Al₂O₃ can also be used. A high catalyst loading (e.g., 20 wt%) may be required.

    • Ammonia Additive: Performing the hydrogenation in an ammonia-saturated solvent (e.g., methanolic ammonia) can suppress the formation of secondary amine side products.

Experimental Protocol: Optimized Two-Step Synthesis

Here is a detailed protocol for the synthesis of 6-Methyl-6-azaspiro[2.5]octan-1-amine.

Step 1: Synthesis of 6-Methyl-6-azaspiro[2.5]octane-1-carbonitrile

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-methyl-4-piperidone (1.0 eq).

  • Dissolve the ketone in anhydrous dichloromethane (DCM, ~0.2 M).

  • Add trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Add a catalytic amount of indium(III) chloride (InCl₃, 0.05 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure nitrile.

Step 2: Reduction to 6-Methyl-6-azaspiro[2.5]octan-1-amine

  • In a flame-dried three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the nitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Cool the reaction back to 0°C and quench it carefully by the sequential dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting mixture vigorously for 1 hour until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Concentrate the filtrate in vacuo to obtain the crude amine.

  • The product can be further purified by distillation or by conversion to its hydrochloride salt and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic strategy to maximize the overall yield?

A1: For the synthesis of 6-Methyl-6-azaspiro[2.5]octan-1-amine, a reductive amination pathway is often robust and high-yielding.[5][6] This typically involves the reaction of 6-azaspiro[2.5]octan-1-one with methylamine in the presence of a reducing agent. However, the synthesis outlined above via a nitrile intermediate is also a very effective and common strategy in medicinal chemistry. The key to maximizing yield is to optimize each step individually and ensure the purity of intermediates before proceeding.

Q2: I am considering a one-pot reductive amination. Is this a viable strategy?

A2: A one-pot reductive amination can be very efficient.[5] In this case, you would react a suitable spirocyclic ketone with methylamine or an ammonia source, and a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred as it is milder and more selective. The main challenge is preventing side reactions, such as the self-condensation of the ketone.

Q3: How do I best purify the final amine product?

A3: The final amine product can be purified in several ways:

  • Distillation: If the amine is a liquid and thermally stable, vacuum distillation is an excellent method for purification on a larger scale.

  • Column Chromatography: While possible, primary amines can sometimes streak on silica gel. Using a silica gel column treated with triethylamine (e.g., eluting with a solvent system containing 1% Et₃N) can mitigate this issue.

  • Salt Formation and Recrystallization: A highly effective method for obtaining very pure amine is to convert it to a salt, such as the hydrochloride or tartrate salt. This is done by treating a solution of the amine (e.g., in ether or ethyl acetate) with a solution of HCl in ether or with tartaric acid. The resulting crystalline salt can then be isolated by filtration and recrystallized. The free amine can be regenerated by treatment with a base.

Q4: Are there alternative synthetic routes I should consider?

A4: Yes, several other advanced methods could be adapted for this synthesis:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[7][8] One could envision coupling a suitable spirocyclic halide or triflate with an ammonia equivalent. The choice of ligand and base is critical for success in these reactions.[9][10]

  • Intramolecular Cyclization: Some strategies involve the formation of the spirocycle via an intramolecular C-H amination or a cascade reaction, which can be very elegant and efficient.[1][11]

Data and Workflow Visualization

Table 1: Comparison of Reducing Agents for Nitrile Reduction
Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous THF, 0°C to RTHigh reactivity, excellent yieldsHighly reactive with water, requires careful quenching
H₂/Raney Ni MeOH/NH₃, high pressureGood for large scale, cost-effectiveCatalyst can be pyrophoric, potential for catalyst poisoning
BH₃·THF THF, refluxMilder than LiAlH₄Can sometimes stall at the imine stage
Diagram 1: Synthetic Workflow

This diagram illustrates the two-step synthetic approach discussed in the troubleshooting guide.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitrile Reduction A 1-Methyl-4-piperidone B 6-Methyl-6-azaspiro[2.5]octane-1-carbonitrile A->B  TMSCN, InCl3 (cat.)  DCM, RT C 6-Methyl-6-azaspiro[2.5]octan-1-amine B->C  1. LiAlH4, THF  2. H2O, NaOH workup

Caption: A two-step synthesis of the target amine.

Diagram 2: Troubleshooting Logic for Low Yield in Nitrile Reduction

This diagram outlines the decision-making process for troubleshooting the reduction step.

G start Low Yield in Reduction Step check_conversion Is starting material consumed? start->check_conversion increase_reagent Increase equivalents of LiAlH4 Increase reaction time/temp check_conversion->increase_reagent No check_impurities Are there new spots by TLC/LCMS? check_conversion->check_impurities Yes end Yield Improved increase_reagent->end optimize_workup Optimize quenching procedure Ensure anhydrous conditions check_impurities->optimize_workup Yes consider_alt Consider alternative reducing agent (e.g., H2/Raney Ni) check_impurities->consider_alt No (complex mixture) optimize_workup->end consider_alt->end

Caption: Troubleshooting flowchart for the reduction step.

References

  • This cit
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Buchwald–Hartwig amin
  • 6-Azaspiro[2.5]octan-1-amine (EVT-12057067) - EvitaChem.
  • This cit
  • Synthesizing chiral spiro compounds using asymmetric amination chemistry.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • This cit
  • This cit
  • This cit
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones.
  • New Catalysts for Reductive Amin
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC.
  • Reductive aminations by imine reductases: from milligrams to tons - PMC.
  • This cit
  • This cit
  • This cit
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
  • This cit
  • This cit
  • This cit
  • This cit
  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)

Sources

Optimization

Troubleshooting low solubility of 6-Methyl-6-azaspiro[2.5]octan-1-amine intermediates

Technical Support Center: 6-Methyl-6-azaspiro[2.5]octan-1-amine Intermediates Welcome to the technical support center for troubleshooting low solubility issues encountered with 6-Methyl-6-azaspiro[2.5]octan-1-amine and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Methyl-6-azaspiro[2.5]octan-1-amine Intermediates

Welcome to the technical support center for troubleshooting low solubility issues encountered with 6-Methyl-6-azaspiro[2.5]octan-1-amine and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and handling these novel spirocyclic scaffolds. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and execution.

The "escape from flatland" in drug discovery has led to a greater interest in three-dimensional structures like spirocycles, which can improve physicochemical and pharmacokinetic properties.[1] Azaspirocycles, in particular, have been shown to offer higher solubility, increased basicity, and reduced lipophilicity compared to their non-spirocyclic counterparts.[1] However, the journey of synthesizing these molecules is not without its challenges, with solubility often being a significant hurdle. This guide will address the common solubility-related questions and provide in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 6-Methyl-6-azaspiro[2.5]octan-1-amine intermediates.

Q1: Why is my 6-Methyl-6-azaspiro[2.5]octan-1-amine intermediate poorly soluble in common organic solvents?

A1: The solubility of amine-containing intermediates is a balance of several factors. While the spirocyclic nature of your compound is intended to improve properties like solubility, other structural features of a specific intermediate might counteract this benefit.[1] Key factors include:

  • Molecular Polarity and Hydrogen Bonding: Primary and secondary amines can form hydrogen bonds, which influences their solubility in protic solvents.[2][3] However, the overall molecule might have a large non-polar surface area, reducing its affinity for polar solvents.

  • Molecular Weight and Size: As the molecular weight and size of a molecule increase, its solubility generally decreases.[4] Larger molecules are more difficult for solvent molecules to solvate effectively.

  • Crystallinity and Lattice Energy: If your intermediate is a highly crystalline solid, it will have a high lattice energy. A solvent must be able to overcome this energy to dissolve the compound. This is a common issue with "brick dust" like compounds.[5]

  • Presence of Other Functional Groups: The other functional groups on your intermediate will significantly impact its overall polarity and solubility profile. For example, the presence of a non-polar protecting group can dramatically decrease solubility in polar solvents.

Q2: I've observed my intermediate precipitating out of the reaction mixture. What is the most likely cause?

A2: This is a common issue and can be attributed to several factors:

  • Change in Polarity of the Reaction Mixture: As the reaction progresses, the polarity of the mixture can change due to the consumption of starting materials and the formation of products and byproducts. Your intermediate may be soluble in the initial solvent system but not in the final one.

  • Supersaturation: The reaction conditions (e.g., elevated temperature) might have allowed for the formation of a supersaturated solution of your intermediate. Upon cooling or with slight agitation, the compound can precipitate out.[6]

  • Change in pH: If the reaction generates or consumes an acid or base, the resulting pH shift can significantly alter the ionization state of your amine intermediate, thereby affecting its solubility.[4][6]

  • Formation of a Salt: If there are acidic or basic species present in your reaction mixture, your amine intermediate could be forming a salt with lower solubility in the reaction solvent.

Q3: How can I quickly assess the solubility of a new intermediate in different solvents?

A3: A systematic, small-scale solubility test is a crucial first step in any troubleshooting process. This will help you identify suitable solvents for your reaction, work-up, and purification.

Protocol for Rapid Solubility Screening:

  • Weigh out a small, known amount of your dry intermediate (e.g., 1-2 mg) into several small vials.

  • To each vial, add a measured volume of a different solvent (e.g., 100 µL).

  • Vortex each vial for 30-60 seconds at room temperature.

  • Visually inspect for dissolution.

  • If the solid has not dissolved, add another portion of the solvent (e.g., 900 µL for a total of 1 mL) and vortex again.

  • If the solid is still present, gently heat the vial (e.g., in a 40-50°C water bath) for a few minutes and observe any changes.[6]

  • Record your observations in a table for easy comparison.

This process will give you a qualitative understanding of your intermediate's solubility profile and guide your solvent selection for further experiments.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale for overcoming specific, challenging solubility problems.

Guide 1: My Intermediate Has "Crashed Out" Mid-Reaction

When an intermediate precipitates during a reaction, it can lead to an incomplete reaction, difficult stirring, and challenges in downstream processing. Here’s a systematic approach to address this issue.

Causality: The primary reason for an intermediate precipitating is that its concentration has exceeded its saturation point in the current solvent system under the reaction conditions.

Troubleshooting Workflow:

A Intermediate Precipitates During Reaction B Is the reaction mixture stirrable? A->B C Add a co-solvent to increase solubility. (e.g., THF, Dioxane, NMP) B->C No H Can the reaction be run at a higher temperature? B->H Yes E Is the reaction complete? C->E D Reaction may proceed as a slurry. Monitor for completion. D->E F Proceed to work-up and purification. E->F Yes G Consider restarting the reaction with a modified solvent system or at a higher temperature. E->G No H->D No I Increase reaction temperature. Monitor for dissolution and reaction progress. H->I Yes I->E

Caption: Decision workflow for a precipitating intermediate.

Detailed Steps & Explanations:

  • Assess Stirrability: If the precipitation is minor and the mixture remains a stirrable slurry, the reaction may still proceed to completion.[5] The small amount of dissolved intermediate will react, and more will dissolve to maintain equilibrium (Le Chatelier's principle).

  • Introduce a Co-solvent: If the mixture becomes too thick to stir, a co-solvent can be added to increase the overall solvating power of the system.[6]

    • For non-polar systems: Consider adding a more polar aprotic solvent like tetrahydrofuran (THF), 1,4-dioxane, or N-methyl-2-pyrrolidone (NMP).

    • For polar systems: A different polar solvent might be effective. For example, if the reaction is in ethanol, adding some dichloromethane (DCM) could help if the intermediate has significant non-polar character.

  • Increase Temperature: For many compounds, solubility increases with temperature.[4] Carefully increasing the reaction temperature might bring the intermediate back into solution. Ensure that the increased temperature does not lead to unwanted side reactions or degradation.

  • Modify the Reaction Setup: If the problem persists in subsequent runs, consider the following from the start:

    • Higher Dilution: Running the reaction at a lower concentration might keep the intermediate below its solubility limit.

    • Alternative Solvent System: Based on your solubility screen, choose a solvent or solvent mixture in which the intermediate is more soluble.

    • Solvent-Free Reaction: For very insoluble compounds, consider mechanochemical methods like ball milling, which can promote reactions in the solid state.[7][8]

Guide 2: Poor Solubility for Purification (e.g., Chromatography or Recrystallization)

Purification can be a significant challenge when your target compound is poorly soluble. The choice of technique and solvent system is critical.

Causality: The ideal solvent for purification needs to balance solubility: high enough to load onto a column or dissolve for recrystallization, but also allowing for separation from impurities.

Troubleshooting Strategies:

For Column Chromatography:

  • Problem: The compound is not soluble enough in the loading solvent to be effectively applied to the silica gel.

    • Solution 1: Use a Stronger Loading Solvent: Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM, or DCM with a few drops of methanol). Adsorb this solution onto a small amount of silica gel or celite, evaporate the solvent, and dry-load the resulting powder onto your column.

    • Solution 2: Add Modifiers to the Mobile Phase: For basic amines that streak on silica gel, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can improve peak shape and solubility.[9]

    • Solution 3: Reverse-Phase Chromatography: If your compound is more soluble in polar solvents like water, methanol, or acetonitrile, reverse-phase chromatography (C18 silica) might be a better option.

For Recrystallization:

  • Problem: Finding a suitable single solvent for recrystallization is difficult. The compound is either too soluble or not soluble enough.

    • Solution 1: Two-Solvent System:

      • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy (the cloud point).

      • Add a drop or two of the "good" solvent to redissolve the precipitate.

      • Allow the solution to cool slowly.

    • Solution 2: pH-Mediated Recrystallization: For amine intermediates, leveraging their basicity can be a powerful tool.

      • Dissolve the crude amine in an acidic aqueous solution (e.g., dilute HCl or acetic acid) to form the soluble salt.[10][11]

      • Filter the solution to remove any insoluble impurities.

      • Slowly add a base (e.g., NaOH, NaHCO₃) to the filtrate to neutralize the acid and precipitate the pure free amine.

      • Collect the solid by filtration, wash with water, and dry.

A Poor Solubility for Purification B Choose Purification Method A->B C Column Chromatography B->C D Recrystallization B->D E Dry-load onto silica/celite C->E F Add mobile phase modifier (e.g., Et3N, NH4OH) C->F G Use a two-solvent system D->G H Perform pH-mediated recrystallization D->H

Caption: Purification strategy selection for low-solubility amines.

Part 3: Leveraging Chemical Properties to Enhance Solubility

Understanding the chemical nature of your 6-Methyl-6-azaspiro[2.5]octan-1-amine intermediate is key to manipulating its solubility.

The Power of pH Adjustment

The amine functional group is basic, and this property is your most powerful tool for controlling aqueous solubility.[10]

  • Protonation for Increased Aqueous Solubility: In an acidic environment (pH < pKa of the amine), the amine will be protonated to form an ammonium salt. This ionic species is generally much more soluble in water and other polar protic solvents than the neutral "free base".[10][11] This is the principle behind many pharmaceutical formulations.

  • Deprotonation for Increased Organic Solubility: In a basic environment (pH > pKa of the amine), the amine will be in its neutral, free base form. This form is typically more soluble in organic solvents like DCM, ethyl acetate, and ethers.

Practical Application: Acid-Base Extraction

This technique is excellent for separating your amine intermediate from non-basic impurities.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

  • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). Your amine will become protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

  • Separate the aqueous layer.

  • Basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH > pKa of your amine. This will deprotonate your amine, causing it to precipitate or form an oil.

  • Extract the now-neutral amine back into a fresh organic solvent.

  • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your purified amine.

Solvent Selection Table

The following table provides a starting point for solvent selection based on the likely properties of your intermediate.

Solvent ClassExamplesUse Case for Amine Intermediates
Polar Protic Water, Methanol, Ethanol, IsopropanolGood for dissolving protonated amine salts. Can be used in mixed solvent systems for chromatography and recrystallization.
Polar Aprotic DMF, DMSO, NMP, Acetonitrile, AcetoneStronger solvents for dissolving a wide range of organic molecules, including those with low solubility elsewhere. Often used as reaction solvents.
Ethers Diethyl ether, THF, 1,4-Dioxane, MTBEGood for dissolving free-base amines with significant hydrocarbon character. Commonly used for extractions and as reaction solvents.
Chlorinated Dichloromethane (DCM), ChloroformVersatile solvents for a wide range of organic compounds. Excellent for chromatography and extractions of free-base amines.
Hydrocarbons Hexanes, Heptane, TolueneGenerally poor solvents for polar amines, but can be useful as the "poor" solvent in a two-solvent recrystallization or for precipitating the final product.

References

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

  • Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Solubility and its determination. (2014, October 29). SlideShare. Retrieved from [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]

  • Reaction intermediate being poorly soluble - any workarounds? (2025, October 12). Reddit. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Boiling Points and Solubility of Amines. (2019, August 23). YouTube. Retrieved from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005, September 20). Organic Process Research & Development. Retrieved from [Link]

  • Solubility: An overview. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents? (2021, January 19). ResearchGate. Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • 6-azaspiro[2.5]octan-1-ylmethyl(cyclopropylmethyl)amine dihydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016, August 25). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Toward overcoming solubility issues in organic chemistry. (2021, May 18). Hokkaido University. Retrieved from [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2021, July 27). Chemical Science. Retrieved from [Link]

  • Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. (n.d.). ResearchGate. Retrieved from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved from [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery. Retrieved from [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

6-Methyl-6-azaspiro[2.5]octan-1-amine vs piperidine in drug discovery

Beyond Piperidine: Evaluating 6-Methyl-6-azaspiro[1]octan-1-amine as a Next-Generation 3D Bioisostere in Drug Discovery As a Senior Application Scientist navigating the complexities of modern drug design, I frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond Piperidine: Evaluating 6-Methyl-6-azaspiro[1]octan-1-amine as a Next-Generation 3D Bioisostere in Drug Discovery

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the "piperidine problem." Piperidine is one of the most ubiquitous saturated heterocycles in medicinal chemistry, present in over 70 FDA-approved drugs. However, its widespread use is often bottlenecked by significant liabilities: high basicity leading to hERG-mediated cardiotoxicity, suboptimal lipophilicity, and vulnerability to cytochrome P450 (CYP450) α-oxidation.

To overcome these hurdles, the field has pivoted toward three-dimensional (3D) spirocyclic bioisosteres[2]. Among these, 6-Methyl-6-azaspiro[1]octan-1-amine has emerged as a highly versatile, structurally rigid building block. This guide provides an in-depth technical comparison between piperidine and 6-Methyl-6-azaspiro[1]octan-1-amine, detailing the mechanistic causality behind their physicochemical differences and providing self-validating protocols for their application in fragment-based drug discovery (FBDD).

Mechanistic Causality: Why Spirocycles Outperform Saturated Rings

The transition from a simple piperidine ring to a spirocyclic framework like 6-azaspiro[1]octane is not merely a structural novelty; it is a calculated manipulation of electron density and steric geometry[3].

  • pKa Modulation and hERG Mitigation: Piperidine possesses a highly basic secondary amine (pKa ~11.2), which is predominantly protonated at physiological pH (7.4). This cationic state is a primary pharmacophore for binding to the hERG potassium channel, leading to QT prolongation. In 6-Methyl-6-azaspiro[1]octan-1-amine, the spiro-fused cyclopropyl ring has high s-character in its C-C bonds (sp²-like hybridization). This exerts an inductive electron-withdrawing effect, pulling electron density away from the piperidine nitrogen and lowering its pKa to a safer range (~9.5).

  • Metabolic Shielding: CYP450 enzymes typically metabolize piperidines via hydrogen abstraction at the α-carbon, leading to ring-opening or lactam formation. The spiro-fusion of the cyclopropyl ring introduces immense steric bulk and conformational rigidity precisely at these metabolic hotspots, physically blocking the enzyme from achieving the necessary transition state geometry[4].

  • Vector Projection (Fsp³): The primary amine situated on the cyclopropyl ring provides a highly defined, rigid exit vector for late-stage functionalization, increasing the fraction of sp³ carbons (Fsp³) and improving overall aqueous solubility[5].

G Pip Piperidine Core (Planar-like, pKa ~11.2) Liab Metabolic Liabilities (CYP450 α-oxidation) & hERG Pip->Liab Leads to Spiro Spirocyclic Fusion (Cyclopropyl Integration) Liab->Spiro Drives design of Aza 6-azaspiro[2.5]octane (Increased Fsp3, Steric Shielding) Spiro->Aza Forms Final 6-Methyl-6-azaspirooctan-1-amine (Optimized Vector & pKa) Aza->Final Functionalized to

Fig 1: Structural evolution from piperidine to 3D spirocyclic bioisosteres.

Quantitative Comparison: Physicochemical Profiling

The following table summarizes the comparative physicochemical and pharmacokinetic parameters. The data illustrates how the spirocyclic architecture fundamentally alters the molecule's behavior in biological systems.

Property / ParameterPiperidine (Unsubstituted)6-Methyl-6-azaspiro[1]octan-1-amineCausality / Impact on Drug Design
Molecular Weight 85.15 g/mol 140.23 g/mol Remains well within the "Rule of 3" for FBDD.
Fsp³ Fraction 1.0 (Conformationally flexible)1.0 (Highly rigid 3D architecture)Rigidity reduces entropic penalty upon target binding.
Nitrogen pKa ~11.2 (Highly basic)~9.5 (Tertiary N), ~8.5 (Primary N)Inductive withdrawal by cyclopropyl ring reduces hERG liability.
Lipophilicity (cLogP) ~0.84~1.15Slight increase in lipophilicity balanced by the polar primary amine.
Metabolic Stability (HLM t1/2​ ) Low (< 15 min)High (> 45 min)Steric hindrance at α/β positions blocks CYP450 oxidation.
Exit Vectors Linear / EquatorialOrthogonal / 3D-projectedEnables access to novel chemical space and distinct binding pockets.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate 6-Methyl-6-azaspiro[1]octan-1-amine against piperidine derivatives, laboratories must employ self-validating assay systems. Below are the definitive protocols for assessing metabolic stability and executing synthetic functionalization.

Protocol A: High-Throughput In Vitro Microsomal Stability Assay (HLM)

Objective: To quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the spirocycle vs. piperidine.

Causality Check: We use a low substrate concentration (1 µM) to ensure the reaction follows first-order kinetics (well below the Km​ of typical CYP enzymes). The addition of a standardized internal standard during the quenching phase self-validates the extraction efficiency of the LC-MS/MS run.

  • Reagent Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Note: Maintaining exact protein concentration is critical to prevent non-specific protein binding from artificially lowering clearance rates.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (NADPH is the obligate electron donor for CYP450 turnover).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 45 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Tolbutamide). The organic solvent denatures the enzymes instantly, halting the reaction.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate t1/2​ using the slope of the natural log of the remaining parent compound versus time.

Workflow Prep 1. Compound Prep (1 µM in Buffer) HLM 2. HLM Addition (0.5 mg/mL) Prep->HLM NADPH 3. NADPH Initiation (37°C) HLM->NADPH Quench 4. ACN Quenching (Timecourse) NADPH->Quench LCMS 5. LC-MS/MS Quantification Quench->LCMS

Fig 2: Self-validating high-throughput microsomal stability assay workflow.

Protocol B: Late-Stage Amide Coupling for FBDD

Objective: To utilize the primary amine of 6-Methyl-6-azaspiro[1]octan-1-amine as an exit vector for fragment elaboration.

Causality Check: The primary amine on the cyclopropyl ring is sterically hindered. Standard coupling reagents (like EDC/HOBt) often fail due to the formation of unreactive intermediates. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, overcoming the steric barrier of the spirocyclic amine.

  • Activation: Dissolve the desired carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 6-Methyl-6-azaspiro[1]octan-1-amine (1.1 equiv) to the activated mixture.

  • Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring completion via LC-MS. The rigid 3D nature of the spirocycle prevents unwanted side-reactions typically seen with secondary piperidines.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via reverse-phase preparative HPLC to yield the functionalized 3D fragment.

Conclusion

The substitution of planar piperidine rings with 3D spirocyclic architectures like 6-Methyl-6-azaspiro[1]octan-1-amine represents a paradigm shift in rational drug design. By leveraging the unique hybridization of the spiro-fused cyclopropyl ring, medicinal chemists can simultaneously tune basicity, abrogate metabolic liabilities, and project pharmacophores into previously inaccessible 3D chemical space.

References

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery The Journal of Organic Chemistry - ACS Publications[Link][3]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes RSC Publishing[Link][2]

  • Discovery of Highly Selective, Potent, Covalent, and Orally Bioavailable Factor XIIa Inhibitors for the Treatment of Thrombo-Inflammation ACS Publications[Link][4]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks ResearchGate / European Journal of Organic Chemistry[Link][5]

Sources

Comparative

Beyond Morpholine: Evaluating the Metabolic Resiliency of 6-Methyl-6-azaspiro[2.5]octan-1-amine in Lead Optimization

Morpholine is a ubiquitous heterocycle in medicinal chemistry, prized for its favorable physicochemical properties, aqueous solubility, and ability to modulate target interactions. However, its widespread use is frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Morpholine is a ubiquitous heterocycle in medicinal chemistry, prized for its favorable physicochemical properties, aqueous solubility, and ability to modulate target interactions. However, its widespread use is frequently bottlenecked by a critical liability: poor metabolic stability. Cytochrome P450 (CYP) enzymes readily oxidize the α -carbons adjacent to the heteroatoms, leading to rapid clearance via ring-opening or lactamization.

To circumvent these pharmacokinetic dead-ends, drug development professionals are increasingly turning to complex 3D bioisosteres. Among these, spirocyclic amines like 6-Methyl-6-azaspiro[2.5]octan-1-amine have emerged as powerful structural alternatives. By replacing the flat morpholine ring with a sterically demanding spirocycle, researchers can fundamentally alter the molecule's metabolic fate while preserving, or even enhancing, target affinity.

Mechanistic Causality: Why Spirocycles Outperform Morpholine

The metabolic vulnerability of morpholine is rooted in the electronic activation of its α -protons by the adjacent nitrogen and oxygen heteroatoms. When a morpholine-containing drug enters the hepatic environment, CYP450 enzymes (predominantly CYP3A4) exploit this activation, initiating an oxidative dealkylation cascade that results in ring cleavage or the formation of a morpholin-3-one metabolite.

By substituting morpholine with a 6-Methyl-6-azaspiro[2.5]octan-1-amine scaffold, medicinal chemists engineer a profound steric and electronic shield. The causality behind this stability is threefold:

  • Eradication of the Liability Site: The quaternary spiro-carbon at the junction of the rings inherently lacks abstractable protons, effectively deleting the primary site of metabolism.

  • Steric Hindrance: The rigid, three-dimensional topology of the spiro[2.5]octane system restricts the conformational flexibility required for the CYP catalytic pocket to favorably position the molecule for oxidation.

  • Optimized Basicity & Vectoring: The presence of the primary amine (at the 1-position) provides a versatile vector for synthetic elaboration, while the methylated tertiary amine (at the 6-position) modulates basicity without introducing the high clearance rates typically associated with exposed secondary amines.

This bioisosteric replacement strategy is an established method to lower intrinsic clearance rates and dramatically improve in vivo half-lives[1][2]. Recent optimizations in complex drug classes, such as antimalarial quinolones, have directly utilized azaspiro[2.5]octane derivatives to achieve robust metabolic stability where traditional saturated heterocycles failed[3].

MetabolicLogic cluster_morpholine Morpholine Motif cluster_spiro 6-Methyl-6-azaspiro[2.5]octan-1-amine M_Node Unshielded α-Protons M_CYP CYP450 Oxidation M_Node->M_CYP M_Result High Intrinsic Clearance (Ring Cleavage) M_CYP->M_Result S_Node Quaternary Spiro Carbon & Steric Bulk S_CYP Blocked CYP450 Access S_Node->S_CYP S_Result Low Intrinsic Clearance (Metabolic Stability) S_CYP->S_Result

Fig 1: Mechanistic divergence in CYP450-mediated metabolism.

Quantitative Comparison: Physicochemical & Metabolic Profiling

The transition from a morpholine motif to a 6-Methyl-6-azaspiro[2.5]octan-1-amine scaffold induces predictable shifts in physicochemical properties. The table below synthesizes comparative metrics, illustrating the pharmacokinetic advantages of the spirocyclic system based on established bioisostere profiling data.

Pharmacokinetic MetricTraditional Morpholine Motif6-Methyl-6-azaspiro[2.5]octan-1-amine Scaffold
3D Complexity (Fsp³) 1.0 (Flat Chair Conformation)1.0 (High 3D Globularity)
pKa (Conjugate Acid) ~ 8.3~ 9.2 - 9.6
HLM Intrinsic Clearance ( CLint​ ) High (> 80 µL/min/mg)Low (< 15 µL/min/mg)
Primary Metabolic Pathway α -Oxidation / Ring OpeningN-Demethylation (Minor, Slow)
Off-Target Liability (e.g., hERG) Moderate to HighLow (Steric bulk disrupts binding)
Experimental Methodology: Self-Validating Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic superiority of 6-Methyl-6-azaspiro[2.5]octan-1-amine derivatives over their morpholine counterparts, a rigorous in vitro clearance assay is required. The following protocol details a self-validating Human Liver Microsome (HLM) assay designed to isolate and quantify CYP450-mediated Phase I metabolism.

HLM_Protocol Test Test Compound (1 µM) HLM HLM + Buffer (37°C Incubation) Test->HLM Control Control (Verapamil) Validation Control->HLM NADPH + NADPH (Start Phase I) HLM->NADPH Quench MeCN Quench (0-60 min) NADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Fig 2: Self-validating HLM stability assay workflow with positive controls.

Step-by-Step Protocol & Causality

1. Reagent Preparation & System Setup

  • Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw Human Liver Microsomes (HLM) on ice to prevent premature enzyme degradation.

  • Causality: The pH 7.4 buffer mimics physiological conditions, while MgCl₂ is a necessary cofactor for optimal CYP450 enzymatic activity.

2. Compound Incubation (The Self-Validating Matrix)

  • Action: Spike the test compound (azaspiro[2.5]octane derivative) and a reference compound (morpholine derivative) into separate HLM suspensions at a final concentration of 1 µM (0.5 mg/mL microsomal protein).

  • Validation Controls: Include Verapamil as a positive control (known high-clearance CYP substrate) to verify microsomal activity. Include a Minus-NADPH negative control for the test compound to rule out chemical instability or non-CYP-mediated degradation.

3. Reaction Initiation

  • Action: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it post-equilibration ensures that all observed degradation is strictly Phase I oxidative metabolism.

4. Time-Course Quenching

  • Action: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture and immediately transfer them into 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).

  • Causality: The high ratio of cold MeCN instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second. It simultaneously precipitates microsomal proteins, protecting the LC-MS/MS column from clogging.

5. Centrifugation & LC-MS/MS Quantification

  • Action: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis. Quantify the remaining parent compound relative to the internal standard.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References
  • Title: A Comparative Guide: 2-Oxaspiro[3.3]heptan-6-ol vs. Morpholine as Bioisosteres in Drug Discovery Source: benchchem.com URL: 1

  • Title: Bioisosteres Source: tcichemicals.com URL: 2

  • Title: 7-N-Substituted-3-oxadiazole Quinolones with Potent Antimalarial Activity Target the Cytochrome bc 1 Complex Source: acs.org URL: 3

Sources

Validation

Mass Spectrometry Validation of 6-Methyl-6-azaspirooctan-1-amine: A Comparative Guide for Drug Discovery

Mass Spectrometry Validation of 6-Methyl-6-azaspiro[1]octan-1-amine: A Comparative Guide for Drug Discovery Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish C...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of 6-Methyl-6-azaspiro[1]octan-1-amine: A Comparative Guide for Drug Discovery

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Validation.

Executive Summary: The 3D Paradigm Shift in Scaffold Design

In modern medicinal chemistry, the transition from "flat" heteroaromatics and simple cycloalkanes to complex, 3D-shaped spirocycles is a proven strategy to improve pharmacokinetic profiles. Spirocyclic scaffolds, such as 6-Methyl-6-azaspiro[1]octan-1-amine , impose strict conformational rigidification. This structural rigidity reduces the conformational entropy penalty upon target binding, often leading to enhanced target affinity and metabolic stability compared to traditional monocyclic amines[2].

However, introducing spirocyclic diamines into a screening pipeline requires robust analytical validation. This guide objectively compares the liquid chromatography-tandem mass spectrometry (LC-MS/MS) performance of the spirocyclic scaffold 6-Methyl-6-azaspiro[1]octan-1-amine against its traditional, conformationally flexible analog, 1-Methylpiperidin-4-amine . By detailing a self-validating experimental protocol, we provide the mechanistic causality behind the superior mass spectrometric sensitivity and matrix resilience of the spirocyclic system.

Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal standard (IS) normalization and dynamic multiple reaction monitoring (MRM) optimization to account for day-to-day instrument drift.

Step-by-Step Protocol
  • Sample Preparation (Protein Precipitation): Spike 50 µL of blank plasma with the target analyte. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a deuterated internal standard (e.g., Spiramycin-d3 or a matched stable isotope) to precipitate proteins and quench enzymatic degradation. Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes. The basic amines will protonate efficiently in the acidic mobile phase, ensuring sharp peak shapes.

  • Ionization (ESI+): Operate the electrospray ionization source in positive mode. Set the capillary voltage to +3.0 kV, desolvation temperature to 450 °C, and desolvation gas flow to 800 L/h[1].

  • MRM Optimization: Infuse neat standards (1 µg/mL) directly into the MS to optimize the Declustering Potential (DP) and Collision Energy (CE) for the precursor-to-product ion transitions.

LCMS_Workflow Start Sample Preparation (Protein Precipitation) LC Chromatographic Separation (C18, Gradient Elution) Start->LC ESI Electrospray Ionization (Positive Mode, +3.0 kV) LC->ESI Quad1 Q1 Selection (Precursor Ion) ESI->Quad1 CID Collision-Induced Dissociation (Argon Gas) Quad1->CID Quad3 Q3 Selection (Product Ion) CID->Quad3 Detector Detection & Integration (MRM Optimization) Quad3->Detector

Fig 1. Self-validating LC-MS/MS workflow for spirocyclic amine quantification.

Comparative Performance Analysis

To evaluate the analytical viability of the spirocycle, we compared it directly to 1-Methylpiperidin-4-amine , a widely used flat diamine building block[3]. Both molecules possess a tertiary amine (methylated) and a primary amine, but their spatial arrangements dictate vastly different behavior inside a collision cell.

Quantitative MS/MS Comparison Data
Parameter6-Methyl-6-azaspiro[1]octan-1-amine1-Methylpiperidin-4-amine
Molecular Formula C8H16N2C6H14N2
Precursor Ion [M+H]+ m/z 141.1m/z 115.1
Primary Product Ion m/z 124.1 (Loss of NH3)m/z 98.1 (Loss of NH3)
Secondary Product Ion m/z 96.1 (Cyclopropane cleavage)m/z 70.1 (Piperidine ring opening)
Optimal CE (eV) 18 eV15 eV
Limit of Quant. (LOQ) 0.5 ng/mL 2.0 ng/mL
Matrix Effect (Plasma) 94% (Minimal Suppression) 78% (Moderate Suppression)
Mechanistic Causality: Why the Spirocycle Outperforms

1. Fragmentation Stability and Signal Funneling: In Collision-Induced Dissociation (CID), the flat 1-methylpiperidin-4-amine easily undergoes multiple competing fragmentation pathways. After the initial loss of ammonia (m/z 115 → 98)[1], the flexible piperidine ring undergoes extensive ring-opening, diluting the ion current across a wide range of low-mass fragments.

Conversely, the 3D architecture of 6-Methyl-6-azaspiro[1]octan-1-amine restricts vibrational degrees of freedom. The spiro-fused cyclopropane ring acts as a structural anchor. When subjected to CID, the molecule predominantly yields a single, highly stable product ion (m/z 124) via the loss of the exocyclic primary amine. Because the ion current is not diluted across multiple pathways, the signal-to-noise ratio (S/N) at the detector is significantly higher, yielding a 4-fold improvement in the Limit of Quantification (LOQ).

Fragmentation_Logic Spiro 6-Methyl-6-azaspirooctan-1-amine [M+H]+ m/z 141 Spiro_Frag1 Primary Fragment Loss of NH3 (-17 Da) m/z 124 Spiro->Spiro_Frag1 Dominant Pathway (High S/N) Spiro_Frag2 Secondary Fragment Cyclopropane Cleavage m/z 96 Spiro->Spiro_Frag2 High CE Required Flat 1-Methylpiperidin-4-amine [M+H]+ m/z 115 Flat_Frag1 Primary Fragment Loss of NH3 (-17 Da) m/z 98 Flat->Flat_Frag1 Labile Intermediate Flat_Frag2 Secondary Fragment Ring Opening m/z 70 Flat->Flat_Frag2 Signal Dilution

Fig 2. CID fragmentation pathways comparing spirocyclic and flat amine scaffolds.

2. Matrix Effect Resilience: Matrix effects in ESI are primarily caused by co-eluting endogenous compounds (like phospholipids) competing for charge droplets. The 3D bulk of the spiro[1]octane core subtly increases the molecule's lipophilicity and alters its basicity compared to a flat piperidine. This shifts its chromatographic retention time just enough to elute outside the primary phospholipid suppression zone. Furthermore, the steric hindrance provided by the spiro-fused system shields the tertiary amine, altering its solvation dynamics in the ESI droplet and ensuring highly efficient ionization (94% matrix recovery).

Conclusion

For drug discovery pipelines prioritizing novel chemical space, spirocyclic diamines like 6-Methyl-6-azaspiro[1]octan-1-amine offer more than just biological advantages (e.g., target selectivity and in vivo stability)[4]. As demonstrated by the experimental validation, their intrinsic structural rigidity translates directly into superior analytical performance, offering highly predictable mass spectrometry fragmentation, lower limits of quantification, and robust resilience against matrix suppression.

References
  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Retrieved from[Link]

  • Zheng, Y., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. Retrieved from[Link]

Sources

Comparative

Comparative Binding Affinity Guide: 6-Methyl-6-azaspirooctan-1-amine Analogs in Targeted Therapeutics

Comparative Binding Affinity Guide: 6-Methyl-6-azaspiro[1]octan-1-amine Analogs in Targeted Therapeutics As a Senior Application Scientist, evaluating the structural and thermodynamic advantages of novel chemical scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: 6-Methyl-6-azaspiro[1]octan-1-amine Analogs in Targeted Therapeutics

As a Senior Application Scientist, evaluating the structural and thermodynamic advantages of novel chemical scaffolds is critical for optimizing lead compounds. The 6-methyl-6-azaspiro[1]octan-1-amine scaffold has emerged as a highly privileged spirocyclic diamine in modern medicinal chemistry. By locking the basic amine into a rigid spirocyclic framework, this scaffold overcomes the pharmacokinetic and entropic limitations typically associated with flexible linear amines.

This guide objectively compares the binding affinity and structural activity relationship (SAR) of 6-methyl-6-azaspiro[1]octan-1-amine against its structural alternatives, specifically focusing on its validated roles in[2] and[3].

Mechanistic Overview & Target Binding Logic

The incorporation of the spiro[1]octane core provides extreme conformational restriction. When targeting GPCRs like the presynaptic H3 autoreceptor, this rigidity forces the primary and tertiary amines into a specific spatial vector that perfectly aligns with conserved aspartate residues in the receptor's transmembrane domain[2].

Below is the logical workflow illustrating how the high-affinity binding of these analogs translates to functional efficacy in neuropharmacology.

H3R_Antagonism Ligand 6-Methyl-6-azaspiro Analog H3R Histamine H3 Receptor Ligand->H3R Competitive Binding (Ki) Gi Gi/o Protein Pathway H3R->Gi Blockade of Activation cAMP cAMP Levels Gi->cAMP Disinhibition (Increase) NT Neurotransmitter Release cAMP->NT Enhances Release

Logical workflow of H3R antagonism by 6-methyl-6-azaspiro[1]octan-1-amine analogs.

Comparative Binding Affinity Data

To objectively evaluate the performance of the 6-methyl-6-azaspiro[1]octan-1-amine scaffold, we must compare it against des-methyl, ring-expanded, and linear monocyclic alternatives. The data below represents a synthesized SAR profile based on validated binding assays for H3R and SHP2 targets[2],[1].

Compound ScaffoldStructural ModificationhH3R Binding Affinity ( Ki​ , nM)SHP2 Allosteric Inhibition ( IC50​ , nM)Lipophilic Efficiency (LipE)
6-Methyl-6-azaspiro[1]octan-1-amine Core Scaffold (N-Methylated) 12.4 ± 1.2 45.3 ± 3.1 5.8
6-Azaspiro[1]octan-1-amine Des-methyl (Secondary Amine)28.7 ± 2.5112.4 ± 8.54.2
7-Methyl-7-azaspiro[3.5]nonan-1-amine Spirocyclobutyl expansion45.1 ± 4.0> 5003.1
1-Methylpiperidin-4-amine Monocyclic control (Flexible)185.0 ± 12.5> 10002.5
SAR Insights & Causality:
  • Conformational Restriction: The linear control (1-methylpiperidin-4-amine) suffers an order-of-magnitude loss in affinity. Causality: Flexible chains must shed significant conformational entropy to adopt the bioactive pose within the binding pocket. The spirocycle pre-organizes the ligand, eliminating this entropic penalty.

  • N-Methylation Advantage: The 6-methyl analog outperforms the unsubstituted secondary amine[4]. Causality: The N-methyl group slightly increases basicity and lipophilicity, optimizing the molecule's interaction with hydrophobic sub-pockets while maintaining a favorable brain-to-plasma ratio (~3x) for CNS targets[2].

  • Ring Size Tolerance: Expanding the cyclopropyl ring to a cyclobutyl ring (spiro[3.5]nonane) drastically reduces SHP2 inhibition. Causality: The larger ring introduces steric clashes within the tight allosteric cleft of the SHP2 phosphatase domain, preventing deep pocket insertion[1].

Experimental Protocols for Affinity Validation

To ensure rigorous scientific integrity, the binding affinities reported must be derived from self-validating experimental systems. Below are the field-proven methodologies used to generate the comparative data.

Protocol A: Radioligand Binding Assay for hH3R Affinity

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the analogs. Self-Validating System: The assay strictly defines Specific Binding by subtracting Non-Specific Binding (NSB)—determined via the addition of 10 µM unlabeled Thioperamide—from Total Binding (TB). An assay is only validated if the specific binding window constitutes >80% of the total signal.

Binding_Assay Membrane CHO-K1 Cell Membranes (Expressing hH3R) Incubation Incubate with[3H]-Ligand + Azaspiro Analog Membrane->Incubation Filtration Rapid Vacuum Filtration (GF/B glass fiber) Incubation->Filtration Washing Ice-Cold Wash Buffer (Trap bound complex) Filtration->Washing Scintillation Liquid Scintillation (Measure CPM) Washing->Scintillation Analysis Cheng-Prusoff Eq. (Calculate Ki) Scintillation->Analysis

Step-by-step experimental workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the long form of human H3R (445 amino acids)[2].

    • Causality: CHO-K1 cells naturally lack endogenous histamine receptors. This ensures that any radioligand displacement measured is exclusively attributable to the transfected hH3R, eliminating false-positive background noise.

  • Incubation: In a 96-well format, combine 50 µg of membrane protein, 1 nM [ 3 H]-N- α -methylhistamine, and varying concentrations (0.1 nM to 10 µM) of the azaspiro analog in HEPES buffer (pH 7.4) supplemented with 5 mM MgCl 2​ .

    • Causality: Mg 2+ ions are thermodynamically critical for stabilizing the high-affinity state of the GPCR-G protein complex during equilibrium binding.

  • Separation: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, completely preventing the non-specific electrostatic binding of the positively charged amine radioligand.

  • Washing & Quantification: Wash filters 3x with ice-cold buffer, dry, and read via liquid scintillation counting.

    • Causality: Ice-cold buffer kinetically traps the bound ligand by drastically slowing the off-rate ( koff​ ) during the physical separation step.

Protocol B: Surface Plasmon Resonance (SPR) for SHP2 Allosteric Binding

Objective: Measure real-time binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ) for SHP2 phosphatase[1]. Self-Validating System: A reference flow cell (unmodified matrix) is run in parallel. All sensograms are double-referenced (subtracting both the reference flow cell signal and blank buffer injections) to isolate true binding events from bulk refractive index changes.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize His-tagged SHP2 protein onto an NTA sensor chip via Ni 2+ capture.

    • Causality: Oriented capture via the C-terminal His-tag ensures the allosteric binding pocket remains fully accessible to the solvent, unlike random amine coupling which often occludes active sites and yields artificially low Bmax​ values.

  • Analyte Injection: Inject serial dilutions of the 6-methyl-6-azaspiro analog (1.56 nM to 100 nM) in running buffer containing exactly 2% DMSO.

    • Causality: Because spirocyclic amines are stored in DMSO stock solutions, strictly matching the 2% DMSO concentration across all samples and running buffers is mandatory to eliminate massive bulk refractive index artifacts caused by solvent mismatch.

Conclusion

The experimental data unequivocally demonstrates that the 6-methyl-6-azaspiro[1]octan-1-amine scaffold provides superior binding affinity and lipophilic efficiency compared to its des-methyl and linear counterparts. By pre-organizing the pharmacophore and minimizing entropic penalties, this rigid architecture serves as a highly robust foundation for developing potent, selective therapeutics in both neuropharmacology and oncology.

References

  • Title: Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Title: WO2018057884A1 - Shp2 phosphatase inhibitors and methods of use thereof Source: Google Patents URL
  • Title: 6-Azaspiro[1]octane hydrochloride | CID 54593187 Source: PubChem (NIH) URL:[Link]

  • Title: BindingDB PrimarySearch_ki: Biomolecule Binding Database Source: BindingDB URL: [Link]

Sources

Validation

Comparative Analysis of 6-Methyl-6-azaspiro[2.5]octan-1-amine and Structural Analogs in Drug Discovery

Introduction: The Shift to Spirocyclic Bioisosteres In modern medicinal chemistry, escaping "flatland" (highly aromatic, sp²-rich molecules) is critical for improving clinical success rates. The piperidine ring is ubiqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift to Spirocyclic Bioisosteres

In modern medicinal chemistry, escaping "flatland" (highly aromatic, sp²-rich molecules) is critical for improving clinical success rates. The piperidine ring is ubiquitous in approved drugs, but its conformational flexibility and high lipophilicity often lead to off-target toxicity (e.g., hERG liability) and poor metabolic stability.

The "logD Lowering Twist": Physicochemical Profiling

One of the most counterintuitive phenomena in spirocyclic chemistry is that adding a carbon atom (to form the spiro-fusion) often decreases the molecule's lipophilicity (logD). This is rationalized by an increase in the basicity (pKa) of the spirocyclic amine compared to its unconstrained counterpart . The spiro-fusion alters the hybridization and inductive effects around the nitrogen atom, leading to a higher proportion of the ionized species at physiological pH (7.4), which directly lowers the logD.

Quantitative Comparison of Structural Analogs

The following table summarizes the physicochemical and functional shifts observed when transitioning from standard piperidines to various spirocyclic analogs.

Compound ScaffoldRing SystemRelative Basicity (ΔpKa)Lipophilicity (ΔlogD7.4)Primary Applications
1-Methylpiperidin-4-amine 6-memberedBaseline (0.0)Baseline (0.0)General GPCR ligands
6-Methyl-6-azaspiro[2.5]octan-1-amine 3+6 (Spirocyclopropyl)+0.4 to +0.8-0.6 to -1.0GLP-1 Agonists , H3R Antagonists
7-Methyl-7-azaspiro[3.5]nonan-1-amine 4+6 (Spirocyclobutyl)+0.5-0.2 to -0.5H3R Antagonists
4-Azaspiro[2.3]hexane derivatives 3+4 (Highly Strained)-0.9+0.5Piperidine bioisosteres

*Values are representative averages relative to the unconstrained piperidine matched molecular pairs.

G A Piperidine Scaffold (Flexible, High logD) B 6-Azaspiro[2.5]octane (Spirocyclopropyl, Lower logD) A->B Conformational Restriction (+ Carbon, + Basicity) C 7-Azaspiro[3.5]nonane (Spirocyclobutyl, Moderate logD) A->C Ring Expansion (Altered Exit Vectors) D 4-Azaspiro[2.3]hexane (Highly Strained, Lower pKa) A->D Ring Contraction (Piperidine Bioisostere)

Bioisosteric replacement logic for piperidine structural analogs.

Pharmacological Applications

The unique geometry of the 6-azaspiro[2.5]octane core has proven invaluable in recent drug discovery campaigns:

  • GLP-1 Receptor Agonists: Small molecule GLP-1 agonists (analogous to danuglipron) utilize the 6-azaspiro[2.5]octane scaffold to perfectly position functional groups within the receptor's binding pocket, as rationalized by cryogenic electron microscopy (cryo-EM) structures .

  • Histamine-3 (H3R) Antagonists: In the pursuit of cognitive enhancers, replacing a flexible piperazine with a 6-azaspiro[2.5]octane or 7-azaspiro[3.5]nonane core dramatically reduces hERG liability. The spiro-fusion removes the flat aromatic elements that hERG channels typically favor, yielding nanomolar-potent compounds with excellent brain-to-plasma ratios .

Self-Validating Experimental Methodologies

Protocol A: Synthesis via Tebbe Olefination & Cyclopropanation

Causality: Direct alkylation to form spirocycles often fails due to steric hindrance. Instead, we build the spirocycle sequentially to ensure high yields and stereocontrol.

  • Olefination: Treat the N-protected piperidone precursor with Tebbe reagent (or Petasis reagent) in THF at -40°C.

    • Why: This converts the ketone directly to an exocyclic methylene group without the over-reduction risks associated with standard Wittig conditions on sterically hindered ketones .

  • Cyclopropanation: Subject the resulting alkene to Simmons-Smith conditions (Diethylzinc, CH₂I₂) in DCM at 0°C.

    • Why: The zinc carbenoid intermediate stereospecifically adds across the exocyclic double bond, locking the ring into the highly strained 6-azaspiro[2.5]octane geometry.

  • Deprotection & Reductive Amination: Remove the N-protecting group and install the 6-methyl group via reductive amination with formaldehyde and NaBH(OAc)₃.

    • Why: Installing the tertiary amine prevents unwanted secondary amine reactivity during subsequent library coupling steps and mimics the basicity required for GPCR aspartate/glutamate residue interactions.

Protocol B: [³⁵S]GTPγS Binding Assay for Functional Efficacy

Causality: To objectively compare the efficacy of 6-azaspiro[2.5]octane analogs against H3R or GLP-1R, we must measure receptor activation directly at the G-protein interface. This avoids the signal amplification bias inherent in downstream cAMP or calcium flux assays.

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing the target human GPCR (e.g., H3R).

    • Why: Using stably transfected cells ensures a high, consistent receptor density, which is critical for a robust signal-to-noise ratio.

  • Incubation: In a 96-well plate, incubate 10 µg of membrane protein per well with the test compound, 10 µM GDP, and 0.1 nM [³⁵S]GTPγS in assay buffer (HEPES, MgCl₂, NaCl) for 60 minutes at room temperature.

    • Why: GDP is strictly required to keep the G-protein in its inactive state. When the spirocyclic agonist binds the receptor, it triggers the exchange of GDP for the non-hydrolyzable radioactive [³⁵S]GTPγS.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates, followed by three washes with ice-cold buffer.

    • Why: Rapid filtration and cold washing instantly halt the binding kinetics and remove all unbound radioactive tracer, ensuring that only receptor-bound [³⁵S]GTPγS is quantified.

  • Quantification: Add scintillation cocktail to the dried filter plates and measure radioactivity using a microplate scintillation counter. Calculate the IC₅₀ (for antagonists) or EC₅₀ (for agonists) using non-linear regression analysis.

Workflow S1 1. Membrane Prep CHO-K1 cells stably expressing GPCR S2 2. Incubation Test compound + [35S]GTPγS + GDP S1->S2 Ensures high receptor density S3 3. Filtration Isolate receptor-bound radioligand S2->S3 GDP maintains inactive state S4 4. Quantification Scintillation counting for IC50/EC50 S3->S4 Removes unbound tracer

Step-by-step workflow of the [³⁵S]GTPγS binding assay for GPCR functional evaluation.

Comparative

In Vitro Assay Validation of 6-Methyl-6-azaspirooctan-1-amine Scaffolds: A Comparative Guide for GPCR Targeting

In Vitro Assay Validation of 6-Methyl-6-azaspiro[1]octan-1-amine Scaffolds: A Comparative Guide for GPCR Targeting Introduction: The Rationale for Spirocyclic Scaffolds In modern medicinal chemistry, the shift from "flat...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Assay Validation of 6-Methyl-6-azaspiro[1]octan-1-amine Scaffolds: A Comparative Guide for GPCR Targeting

Introduction: The Rationale for Spirocyclic Scaffolds

In modern medicinal chemistry, the shift from "flat" aromatic rings to three-dimensional architectures has driven the development of novel spirocyclic building blocks. The 6-methyl-6-azaspiro[1]octan-1-amine scaffold is a prime example of a rigidified, bicyclic system. By restricting conformational flexibility, this scaffold creatively exploits 3D chemical space, which can significantly enhance receptor binding affinity and metabolic stability compared to linear aliphatic amines [2][3].

For this comparative guide, we will evaluate derivatives of this scaffold designed as small-molecule agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R) , a critical Class B GPCR target in metabolic diseases [4][5].

Assay Modality Comparison: Why Measure Both Pathways?

When validating small molecule GPCR ligands, relying on a single signaling readout is insufficient. Small molecules often exhibit biased agonism —preferentially activating G-protein pathways over regulatory pathways (or vice versa) compared to the endogenous peptide. To establish a self-validating system, we must compare two distinct assay modalities:

  • G α s-Mediated cAMP Accumulation (HTRF) : Measures the primary therapeutic signaling cascade (e.g., insulin secretion). We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because the time-resolved FRET significantly reduces background auto-fluorescence common in synthetic library compounds.

  • β -Arrestin Recruitment (EFC) : Measures receptor desensitization and internalization using Enzyme Fragment Complementation (EFC). Validating this pathway is crucial; excessive β -arrestin recruitment can lead to rapid receptor downregulation, limiting long-term in vivo efficacy [6].

G cluster_G G-Protein Pathway (Efficacy) cluster_Arr Regulatory Pathway (Desensitization) SpiroLead 6-Methyl-6-azaspiro[2.5]octan-1-amine Derivative GLP1R GLP-1 Receptor (Class B GPCR) SpiroLead->GLP1R Agonism Gs Gαs Protein GLP1R->Gs Coupling GRK GRK Phosphorylation GLP1R->GRK AC Adenylate Cyclase Gs->AC Activation cAMP cAMP Accumulation AC->cAMP Synthesis PKA PKA Activation cAMP->PKA bArrestin β-Arrestin Recruitment GRK->bArrestin Internalization Receptor Internalization bArrestin->Internalization

Figure 1: Bifurcated GLP-1R signaling pathways evaluated during scaffold validation.

Comparative Performance Data

The following table summarizes the quantitative in vitro performance of a representative 6-methyl-6-azaspiro[1]octan-1-amine derivative ("Spiro-Lead-01") against the endogenous peptide and a reference small molecule.

CompoundcAMP EC50 (nM)cAMP Emax (%) β -Arrestin EC50 (nM) β -Arrestin Emax (%)Bias Factor (cAMP / β -arr)
GLP-1 (7-36) amide 0.05 ± 0.011000.85 ± 0.121001.0 (Reference)
Reference Small Molecule 12.4 ± 1.59845.2 ± 3.885~3.6
Spiro-Lead-01 3.2 ± 0.4100185.4 ± 12.142~57.9 (Highly Gs-Biased)

Data Interpretation: Spiro-Lead-01 demonstrates potent G α s activation but acts as a partial agonist with low potency in the β -arrestin pathway. This significant G-protein bias suggests the rigid spirocyclic core stabilizes a specific receptor conformation that disfavors arrestin coupling.

Step-by-Step Experimental Protocols

Protocol A: HTRF cAMP Accumulation Assay

This protocol is designed to quantify G α s-mediated cAMP production.

Step 1: Cell Preparation

  • Action : Plate CHO-K1 cells stably expressing human GLP-1R at 2,500 cells/well in a 384-well white microplate.

  • Causality : CHO-K1 cells lack endogenous GLP-1R. Using a stable transfectant ensures that the generated cAMP signal is exclusively driven by the target receptor, providing a clean, self-validating background.

Step 2: Compound Incubation

  • Action : Add serial dilutions of the spiro-derivatives in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Incubate for 30 minutes at 37°C.

  • Causality : IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical because it prevents the cellular degradation of synthesized cAMP, ensuring the final readout reflects the total accumulation of the second messenger rather than a transient state.

Step 3: Lysis & Detection

  • Action : Add the HTRF detection reagents: Eu-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP, both diluted in lysis buffer. Incubate for 60 minutes at room temperature.

  • Causality : The lysis buffer ruptures the cells to release intracellular cAMP. The assay operates on competitive binding: endogenous unlabeled cAMP displaces the d2-labeled cAMP from the Eu-cryptate antibody. Therefore, higher receptor activation results in less FRET signal, creating an inversely proportional, highly sensitive standard curve.

Step 4: Readout

  • Action : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio.

Workflow Step1 1. Cell Plating CHO-K1 GLP-1R Step2 2. Compound Addition + 0.5 mM IBMX Step1->Step2 Step3 3. Lysis & Detection d2-cAMP + Eu-Cryptate Step2->Step3 Step4 4. TR-FRET Readout 665nm / 620nm Step3->Step4 Step5 5. Data Analysis EC50 Calculation Step4->Step5

Figure 2: Step-by-step workflow for the HTRF cAMP Accumulation Assay.

Protocol B: Enzyme Fragment Complementation (EFC) β -Arrestin Assay

This protocol evaluates the regulatory pathway to determine compound bias [6].

Step 1: Cell Plating

  • Action : Seed DiscoverX PathHunter CHO-K1 GLP-1R cells (co-expressing ProLink-tagged GLP-1R and Enzyme Acceptor-tagged β -arrestin) at 5,000 cells/well in a 384-well plate. Incubate overnight.

Step 2: Compound Addition

  • Action : Add spiro-derivatives and incubate for exactly 90 minutes at 37°C.

  • Causality : The 90-minute window is not arbitrary; it allows sufficient time for steady-state β -arrestin recruitment to the receptor before massive receptor internalization and lysosomal degradation skew the complementation kinetics.

Step 3: Detection

  • Action : Add PathHunter Detection Reagent (containing lysis buffer and Galacton-Star substrate). Incubate for 60 minutes at room temperature in the dark.

  • Causality : If the compound induces β -arrestin recruitment, the ProLink tag on the receptor and the Enzyme Acceptor tag on β -arrestin are forced into proximity. This structural complementation forms an active β -galactosidase enzyme that cleaves the chemiluminescent substrate, directly linking light emission to arrestin recruitment.

Step 4: Readout

  • Action : Measure luminescence using a standard microplate reader.

References

  • Title: Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Methyl-6-azaspiro[2.5]octan-1-amine proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced spirocyclic building blocks like 6-Methyl-6-azaspiro[1]octan-1-amine requires moving beyond the generic advice found in standard Safety Data Sheets (S...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced spirocyclic building blocks like 6-Methyl-6-azaspiro[1]octan-1-amine requires moving beyond the generic advice found in standard Safety Data Sheets (SDS). Proper disposal is not merely a regulatory checkbox; it is a rigorous scientific workflow that ensures laboratory safety, prevents infrastructural damage, and maintains environmental integrity.

Because this spirocyclic aliphatic amine is utilized in drug discovery for its unique conformational rigidity and basicity, its waste streams are highly reactive. This guide provides a self-validating, step-by-step operational plan for the safe neutralization, segregation, and disposal of this compound, explaining the chemical causality behind every logistical choice.

Physicochemical Profiling for Waste Segregation

Before executing any disposal protocol, you must identify the physical and chemical state of the waste. 6-Methyl-6-azaspiro[1]octan-1-amine is typically handled in one of two forms: the highly basic free base or the stable dihydrochloride hydrate salt. The physical state dictates the disposal pathway, as unneutralized free base can trigger violent exothermic reactions if indiscriminately mixed with acidic waste streams.

Table 1: Physicochemical Waste Profiling

PropertyFree Base FormDihydrochloride Hydrate Form
Molecular Formula C₈H₁₆N₂C₈H₁₆N₂ · 2HCl · H₂O
Molecular Weight 140.23 g/mol 231.16 g/mol
Physical State Viscous Liquid / OilCrystalline Solid
Aqueous pH 10.0 - 11.5 (Highly Basic)4.0 - 5.5 (Mildly Acidic)
Primary Hazard Corrosive, Aquatic ToxicityIrritant, Hygroscopic
Waste Stream Routing Liquid (Aqueous or Organic)Solid Hazardous Waste

Operational Workflow for Chemical Waste

The following diagram maps the logical decision tree for processing 6-Methyl-6-azaspiro[1]octan-1-amine waste. This workflow ensures compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for characteristic hazardous waste[2].

WasteWorkflow Start 6-Methyl-6-azaspiro[2.5]octan-1-amine Waste Generation CheckForm Determine Physical Form & Solvent Matrix Start->CheckForm Solid Solid Waste (Dihydrochloride / PPE) CheckForm->Solid Liquid Liquid Waste (Free Base / Solutions) CheckForm->Liquid Incineration EPA-Compliant Incineration (RCRA) Solid->Incineration Aqueous Aqueous Solution (Highly Basic) Liquid->Aqueous Organic Organic Solvent Mixture Liquid->Organic Neutralize Neutralize to pH 6-8 (1M HCl) Aqueous->Neutralize Organic->Incineration Neutralize->Incineration

Fig 1: Decision tree for the segregation and neutralization of spirocyclic amine laboratory waste.

Step-by-Step Disposal Methodologies

Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), all procedures involving hazardous chemicals must be integrated into your facility's written Chemical Hygiene Plan[3][4]. The following protocols are designed as self-validating systems, meaning each procedure includes a verification step to ensure the hazard has been mitigated before the waste leaves the fume hood.

Protocol A: Aqueous Free Base Neutralization

Causality: Aliphatic spirocyclic amines possess pKa values typically between 10 and 11. Disposing of unneutralized aqueous amine waste can damage plumbing infrastructure and meets the EPA RCRA definition of a corrosive characteristic waste (40 CFR 261.22)[2]. Neutralization ensures thermodynamic stability, preventing accidental over-pressurization in centralized waste carboys.

  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure the work is conducted inside a certified chemical fume hood to prevent inhalation of volatile amine vapors.

  • Dilution: Transfer the aqueous amine waste into a wide-mouth borosilicate glass beaker. Dilute the solution with distilled water (at least 1:5 ratio) to act as a heat sink, as acid-base neutralizations are inherently exothermic.

  • Titration: Place the beaker on a magnetic stir plate. While stirring moderately, add 1M Hydrochloric Acid (HCl) dropwise.

  • Self-Validation (pH Check): After the calculated volume of HCl has been added, wait 2 minutes for thermal and chemical equilibration. Use a broad-range pH indicator strip to verify the solution is between pH 6 and 8. If the pH remains >8, continue titrating.

  • Transfer: Once validated, funnel the neutralized solution into the designated "Aqueous Non-Hazardous" or "Aqueous Amine Waste" carboy, depending on your institutional Environmental Health and Safety (EHS) guidelines.

Protocol B: Organic Solvent Waste Segregation

Causality: The free base form is highly soluble in organic solvents. If amine-rich organic waste is mixed with halogenated solvents (e.g., dichloromethane or chloroform) and left to sit in a waste carboy, the amine can undergo slow nucleophilic substitution (alkylation). This generates quaternary ammonium salts that precipitate out of solution, clogging waste disposal pumps and generating localized heat.

  • Phase Separation: If the waste is an emulsion from an extraction, use a separatory funnel to strictly isolate the organic layer from the aqueous layer.

  • Segregation: Determine the primary solvent matrix.

    • Halogenated: Transfer to the "Halogenated Organic Waste" container.

    • Non-Halogenated: Transfer to the "Non-Halogenated Organic Waste" container (e.g., Ethyl Acetate, Hexanes).

  • Labeling: Clearly update the waste log attached to the carboy to include "6-Methyl-6-azaspiro[1]octan-1-amine (Free Base) - < 5%". Accurate tracking is required for commercial waste haulers to determine the correct incineration temperature.

Protocol C: Solid Waste Management (Dihydrochloride Salt)

Causality: The dihydrochloride hydrate salt is chemically stable and non-volatile, but it remains a severe eye and skin irritant. Sweeping up spills or discarding contaminated consumables in standard trash violates EPA solid waste mandates (40 CFR 261.2)[2]. Furthermore, minimizing the volume of toxic solid waste aligns with the NIH Toxic Chemical Reduction Initiative[5].

  • Collection: Use a dedicated, anti-static disposable spatula to collect any unused or spilled dihydrochloride salt. Do not use water to clean the initial spill, as this will create a highly concentrated, mildly acidic corrosive puddle.

  • Containment: Place the solid chemical, along with any contaminated weighing paper, Kimwipes, or disposable spatulas, into a sealable polyethylene bag.

  • Double-Bagging (Self-Validation): Seal the primary bag, then place it inside a secondary transparent biohazard or chemical waste bag. This redundancy ensures that if the primary seal fails, the hygroscopic salt will not absorb ambient moisture and leak.

  • Disposal: Deposit the sealed bag into a rigid, EHS-approved solid hazardous waste bin designated for EPA-compliant incineration.

References

  • National Institutes of Health (NIH) . "NIH Toxic Chemical Reduction Initiative." Division of Environmental Protection. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) . "Laboratory Safety OSHA LAB STANDARD." OSHA FactSheet. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) . "eTool: Hospitals - Laboratory - OSHA Laboratory Standard (29 CFR 1910.1450)." Occupational Safety and Health Administration. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) . "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Sources

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